molecular formula C11H10O3S B114530 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 146137-88-4

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B114530
CAS No.: 146137-88-4
M. Wt: 222.26 g/mol
InChI Key: BGXBEXAXVSOWJC-UHFFFAOYSA-N
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Description

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBEXAXVSOWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(SC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590178
Record name Methyl 4-methoxy-1-benzothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-88-4
Record name Methyl 4-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146137-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, details experimental protocols, and presents predicted characterization data based on analogous compounds.

Introduction

Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The substituted benzo[b]thiophene scaffold is a core component of several approved drugs. The introduction of a methoxy group at the 4-position and a methyl ester at the 2-position of the benzo[b]thiophene ring system can significantly influence the molecule's physicochemical properties and biological activity, making this compound a valuable target for synthesis and further investigation.

Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a multi-step process commencing with the commercially available 3-methoxythiophenol. The proposed synthetic route involves an initial S-alkylation followed by an intramolecular cyclization and subsequent esterification.

Synthesis_Pathway A 3-Methoxythiophenol C Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate A->C Base (e.g., NaH) THF S-Alkylation B Methyl 3-chloro-2-oxopropanoate B->C D 4-Methoxy-benzo[b]thiophene-2-carboxylic acid C->D Eaton's Reagent (PPAA) Heat Intramolecular Cyclization (Friedel-Crafts type) E This compound D->E Methanol, H2SO4 (cat.) Reflux Fischer Esterification

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Synthesis of Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate

Materials:

  • 3-Methoxythiophenol

  • Methyl 3-chloro-2-oxopropanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methoxythiophenol (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of methyl 3-chloro-2-oxopropanoate (1.0 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate.

Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

Materials:

  • Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate

  • Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane

  • Ice-water

  • Sodium bicarbonate solution

Procedure:

  • Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate (1.0 eq.) is added to Eaton's reagent (10 eq. by weight) at room temperature.

  • The reaction mixture is heated to 60-70 °C and stirred for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • The solid is then washed again with water and dried under vacuum to yield 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.

Synthesis of this compound

Materials:

  • 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • A solution of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared.

  • A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Characterization Data

The following tables summarize the predicted and reported physical and spectroscopic data for this compound.

Physical Properties
PropertyPredicted/Reported Value
CAS Number 146137-88-4[1]
Molecular Formula C11H10O3S[2]
Molecular Weight 222.26 g/mol [2]
Appearance Expected to be a solid
Boiling Point 345 °C at 760 mmHg[2]
Density 1.27 g/cm3[2]
Flash Point 162.4 °C[2]
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Predicted)
~8.0-8.2s1HH-3
~7.3-7.6m2HAromatic H (H-6, H-7)
~6.9-7.1d1HAromatic H (H-5)
~3.9-4.0s3H-OCH3 (ester)
~3.8-3.9s3H-OCH3 (aromatic)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment (Predicted)
~163-165C=O (ester)
~155-157C-4 (aromatic C-O)
~140-142C-7a (aromatic bridgehead)
~135-137C-3a (aromatic bridgehead)
~130-132C-2
~125-127C-6
~120-122C-7
~105-107C-5
~55-57-OCH3 (aromatic)
~52-54-OCH3 (ester)

Mass Spectrometry (MS)

m/z ValueAssignment (Predicted)
222[M]+ (Molecular Ion)
191[M - OCH3]+
163[M - COOCH3]+

Infrared (IR) Spectroscopy

Wavenumber (cm-1)Assignment (Predicted)
~3000-3100Aromatic C-H stretch
~2850-2960Aliphatic C-H stretch (-OCH3)
~1710-1730C=O stretch (ester)
~1600, ~1480Aromatic C=C stretch
~1250-1280Aryl-O stretch (asymmetric)
~1020-1050Aryl-O stretch (symmetric)

Logical Workflow Diagram

Logical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis & Verification Start Start: 3-Methoxythiophenol Step1 S-Alkylation with Methyl 3-chloro-2-oxopropanoate Start->Step1 Step2 Intramolecular Cyclization (Eaton's Reagent) Step1->Step2 Step3 Fischer Esterification (Methanol, Acid Catalyst) Step2->Step3 End Final Product: This compound Step3->End NMR NMR Spectroscopy (1H, 13C) End->NMR MS Mass Spectrometry End->MS IR IR Spectroscopy End->IR Phys_Prop Physical Properties (m.p., b.p., etc.) End->Phys_Prop Analysis Compare spectral and physical data with predicted values and literature of analogous compounds NMR->Analysis MS->Analysis IR->Analysis Phys_Prop->Analysis Verification Structure Confirmation Analysis->Verification

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of this compound. The detailed experimental protocols provide a solid foundation for researchers to undertake the synthesis of this promising heterocyclic compound. The predicted characterization data serves as a valuable reference for the structural elucidation of the final product. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

Technical Guide: Physicochemical Properties of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS No: 146137-88-4). Benzothiophene derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological applications, including roles in the development of anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document compiles the predicted physicochemical parameters for the specified compound and outlines general synthetic and analytical methodologies applicable to the benzothiophene class. Due to a lack of specific experimental data in publicly accessible literature for this particular ester, some sections provide general information based on related compounds.

Introduction

Benzothiophene and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of several commercially available drugs such as Ipragliflozin, Raloxifene, and Zileuton.[1] The structural versatility of the benzothiophene nucleus allows for a wide range of biological activities, making its derivatives promising candidates for drug discovery and development.[1] this compound is a specific derivative within this class. This guide aims to consolidate the known information about its physicochemical characteristics to support further research and development efforts.

Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 146137-88-4-
Molecular Formula C₁₁H₁₀O₃S-
Molecular Weight 222.26 g/mol -
Predicted Boiling Point 345.0 ± 22.0 °C at 760 mmHg[3]
Predicted Density 1.270 ± 0.06 g/cm³[3]
Predicted Flash Point 162.4 °C[3]
Predicted Refractive Index 1.613[3]
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP Data not available-

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not explicitly described in the available literature. However, general methodologies for the synthesis and characterization of benzothiophene derivatives are well-established.

General Synthesis of Benzothiophene Derivatives

The synthesis of the benzothiophene scaffold can be achieved through various routes, including:

  • Cyclization Reactions: One of the most common methods involves the cyclization of precursor molecules. For instance, the reaction of a substituted thiophenol with an α-halo-ester followed by intramolecular cyclization is a widely used strategy.

  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to construct the benzothiophene core from appropriate starting materials.[4]

  • Functional Group Modifications: Modification of pre-existing benzothiophene cores is another common approach to synthesize derivatives with desired functionalities.

A general workflow for the synthesis of a substituted benzothiophene derivative is outlined in the diagram below.

G cluster_0 Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Work-up Work-up Reaction->Work-up Quenching, Extraction Purification Purification Work-up->Purification Chromatography Characterization Characterization Purification->Characterization Spectroscopy Final Product Final Product Characterization->Final Product

General Synthetic Workflow.
Analytical Characterization

The structural elucidation of newly synthesized benzothiophene derivatives typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the proton and carbon framework of the molecule, respectively.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups.

While specific spectra for this compound are not available, data for related compounds can be found in various chemical databases.

Biological Activity and Signaling Pathways

Benzothiophene derivatives have been reported to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] These activities are often attributed to their interaction with specific biological targets such as enzymes and receptors.[1]

However, the specific biological targets and signaling pathways modulated by this compound have not been documented in the reviewed literature. Research on related benzothiophene compounds has indicated potential interactions with pathways involved in cell proliferation and inflammation. The following diagram illustrates a generalized representation of a signaling pathway that could be investigated for this class of compounds.

G cluster_1 Potential Signaling Pathway Investigation Benzothiophene_Derivative 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester Target_Protein Target Protein (e.g., Kinase, Receptor) Benzothiophene_Derivative->Target_Protein Binding/Modulation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activation/ Inhibition Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Downstream_Effector_2->Cellular_Response

Hypothetical Signaling Pathway.

Conclusion

This compound is a member of the pharmacologically significant benzothiophene family. While predicted physicochemical data is available, there is a notable absence of comprehensive experimental data and detailed procedural information in the public domain. Further experimental investigation is required to fully characterize this compound and explore its potential applications in drug discovery and development. This guide serves as a starting point for researchers by consolidating the currently available information and highlighting the areas where further research is needed.

References

An In-Depth Technical Guide to 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 146137-88-4) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific experimental data for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 146137-88-4) is not publicly available at the time of this writing. This guide is therefore based on established principles of organic synthesis and the known biological activities of structurally related benzo[b]thiophene derivatives. The experimental protocols and potential biological activities described herein are illustrative for this class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction

Benzo[b]thiophenes are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their rigid bicyclic structure, composed of a benzene ring fused to a thiophene ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The incorporation of various substituents onto this core structure allows for the fine-tuning of their physicochemical and biological properties. This guide focuses on this compound, a specific derivative with potential applications in drug discovery. Due to the limited specific data on this compound, we will explore its characteristics within the broader context of methoxy-substituted benzo[b]thiophene-2-carboxylates.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 146137-88-4Chemical Suppliers
Molecular Formula C₁₁H₁₀O₃SCalculated
Molecular Weight 222.26 g/mol Calculated
Boiling Point 345 °C at 760 mmHgChemical Suppliers
Density 1.27 g/cm³Chemical Suppliers
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)Inferred

Synthesis and Manufacturing

While a specific, published synthetic route for this compound is not available, its synthesis can be logically deduced from established methods for preparing substituted benzo[b]thiophenes. A plausible synthetic pathway would likely involve two key stages: the construction of the 4-methoxy-benzo[b]thiophene-2-carboxylic acid core, followed by esterification.

Synthesis of the Benzo[b]thiophene Core

A common and effective method for the synthesis of the benzo[b]thiophene ring system is the intramolecular cyclization of a substituted thiophenol derivative.

Synthesis_Workflow cluster_0 Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid Start 2-Bromo-3-methoxybenzaldehyde Step1 Reaction with methyl thioglycolate Start->Step1 K₂CO₃, DMF Intermediate1 Substituted thienyl intermediate Step1->Intermediate1 Step2 Intramolecular cyclization Intermediate1->Step2 Base (e.g., NaH) Intermediate2 4-Methoxy-benzo[b]thiophene-2-carboxylic acid Step2->Intermediate2 Step3 Esterification with methanol Intermediate2->Step3 H₂SO₄ (cat.) Product 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester Step3->Product

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical): Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

  • Starting Materials: 2-Bromo-3-methoxybenzaldehyde, methyl thioglycolate, potassium carbonate (K₂CO₃), dimethylformamide (DMF), sodium hydride (NaH), tetrahydrofuran (THF), hydrochloric acid (HCl), ethyl acetate, brine.

  • Step 1: Condensation: To a solution of 2-bromo-3-methoxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and methyl thioglycolate (1.2 eq). Stir the mixture at room temperature for 12-18 hours.

  • Work-up 1: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Cyclization: Dissolve the crude intermediate in anhydrous THF and cool to 0 °C. Add sodium hydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up 2: Carefully quench the reaction with water and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-methoxy-benzo[b]thiophene-2-carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Esterification

The final step is the esterification of the carboxylic acid with methanol, which can be achieved through Fischer esterification.

Experimental Protocol (Hypothetical): Synthesis of this compound

  • Starting Materials: 4-Methoxy-benzo[b]thiophene-2-carboxylic acid, methanol, sulfuric acid (catalytic amount).

  • Procedure: Dissolve the carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-8 hours, monitoring the reaction by thin-layer chromatography.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester. Purify by column chromatography on silica gel.

Potential Biological Activities and Applications

While no specific biological data for this compound has been reported, the broader class of benzo[b]thiophene derivatives is known to exhibit a wide range of pharmacological activities.[1][2] This suggests that the target compound could be a valuable starting point for the development of new therapeutic agents.

Anticancer Activity

Many substituted benzo[b]thiophenes have demonstrated potent anticancer activity.[3][4][5] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Anticancer_Pathway cluster_pathway Potential Anticancer Signaling Pathway Inhibition Compound Methoxy-Substituted Benzo[b]thiophene (Hypothetical) Kinase Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis

Caption: A potential mechanism of anticancer activity.

Antimicrobial Activity

Benzo[b]thiophene derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][7] The presence of the sulfur atom and the aromatic system is thought to be crucial for their activity.

Potential Quantitative Biological Data (Hypothetical, for illustrative purposes)

Assay TypeTargetMetricValue (µM)
AnticancerMCF-7 (Breast Cancer Cell Line)IC₅₀5 - 20
AnticancerA549 (Lung Cancer Cell Line)IC₅₀10 - 50
AntibacterialStaphylococcus aureusMIC16 - 64
AntibacterialEscherichia coliMIC>128

Future Directions

The lack of specific data on this compound highlights a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a validated synthetic route and full characterization data (NMR, IR, MS, etc.) for this compound are essential first steps.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines and microbial strains would elucidate its potential therapeutic applications.

  • Mechanism of Action Studies: Should promising activity be identified, further studies to determine the specific molecular targets and signaling pathways involved would be crucial for its development as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs would provide valuable insights into the structural requirements for optimal activity.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery. Although specific data for this molecule is currently unavailable, the known synthetic methodologies and diverse biological activities of the benzo[b]thiophene scaffold provide a strong rationale for its further investigation. The hypothetical experimental protocols and potential biological activities outlined in this guide are intended to serve as a foundation for future research into this and related compounds, with the ultimate goal of developing novel and effective therapeutic agents.

References

Spectroscopic Profile of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 146137-88-4). Due to the limited availability of experimentally derived spectra in public databases and literature, this document presents a predicted spectroscopic profile based on the analysis of structurally similar compounds. The provided data is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related benzo[b]thiophene derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the benzo[b]thiophene core, a 4-methoxy substituent, and a 2-methyl carboxylate group.

Table 1: Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-38.0 - 8.2s-
H-57.3 - 7.5t7.5 - 8.5
H-66.9 - 7.1d7.5 - 8.5
H-77.6 - 7.8d7.5 - 8.5
4-OCH₃3.9 - 4.1s-
2-COOCH₃3.8 - 4.0s-

s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C=O (ester)162 - 165
C-4 (Ar-C-O)155 - 158
C-2 (Ar-C)140 - 143
C-7a (Ar-C)138 - 141
C-3a (Ar-C)130 - 133
C-3 (Ar-CH)128 - 131
C-7 (Ar-CH)125 - 128
C-5 (Ar-CH)122 - 125
C-6 (Ar-CH)105 - 108
4-OCH₃55 - 57
2-COOCH₃52 - 54
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O stretch (ester)1710 - 1730Strong
C-O stretch (ester)1250 - 1300Strong
C-O stretch (aryl ether)1200 - 1250 and 1020-1075Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic, -OCH₃)2850 - 3000Medium
Table 4: Predicted Mass Spectrometry (MS) Data
Technique Predicted m/z Value Interpretation
Electron Ionization (EI)222[M]⁺ (Molecular Ion)
191[M - OCH₃]⁺
163[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the spectrum of the sample.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum will show the absorption bands corresponding to the vibrational modes of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for small molecules include direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Ionize the sample. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically results in significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which may result in a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample 1. Sample Preparation cluster_analysis 2. Spectroscopic Techniques cluster_data 3. Data Acquisition & Processing cluster_interpretation 4. Structural Elucidation Sample Chemical Compound (4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester) Preparation Dissolution / Preparation Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Background Subtraction IR->IR_Data MS_Data Ion Detection & m/z Analysis MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Navigating the Solubility Landscape of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

An exhaustive search of scientific databases and chemical literature did not yield specific quantitative solubility data for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. However, by examining the solvents utilized in the synthesis and purification of analogous benzo[b]thiophene compounds, a qualitative understanding of its solubility can be inferred.

During the synthesis and recrystallization of similar benzo[b]thiophene derivatives, solvents such as ethyl acetate (EtOAc) and methanol (MeOH) have been employed. This suggests that this compound is likely to exhibit good solubility in these and other polar aprotic and polar protic solvents, particularly at elevated temperatures. Conversely, its solubility is expected to be lower at ambient or sub-ambient temperatures, a property that is often exploited for purification by recrystallization.

In a study on benzo[b]thiophene-chalcones, some derivatives were reported to be insoluble in dimethyl sulfoxide (DMSO), a highly polar aprotic solvent.[1] While not the exact compound of interest, this finding suggests that the solubility of substituted benzo[b]thiophenes can be variable and influenced by the nature of their substituents.

For drug development purposes, understanding the solubility in a range of pharmaceutically acceptable solvents would be a critical next step. Preliminary screening in solvents such as ethanol, isopropanol, acetone, and various polyethylene glycols (PEGs) would be advisable.

Experimental Workflow: Synthesis of Benzo[b]thiophene Derivatives

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the preparation of benzo[b]thiophene-2-carboxylates involves the oxidative cyclization of o-mercaptocinnamic acids.[2] The following diagram illustrates a logical workflow for a typical synthesis and purification of a benzo[b]thiophene derivative, based on common laboratory practices.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Starting Materials in Anhydrous Solvent reagents Add Reagents and Catalyst (e.g., K2CO3, PdI2/KI) start->reagents reaction Heat Reaction Mixture (e.g., 60-80°C) reagents->reaction quench Quench Reaction (e.g., with Water) reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry over Anhydrous Salt (e.g., Na2SO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A generalized workflow for the synthesis and purification of benzo[b]thiophene derivatives.

Methodologies for Future Solubility Determination

To establish a quantitative solubility profile for this compound, standardized experimental protocols should be employed. The following methodologies are recommended:

1. Crystal Equilibrium Method

This gravimetric method provides highly accurate solubility data.

  • Protocol:

    • An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial.

    • The suspension is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove undissolved solid.

    • A known aliquot of the clear, saturated filtrate is transferred to a pre-weighed container.

    • The solvent is evaporated under a stream of nitrogen or in a vacuum oven.

    • The container with the dried solute is re-weighed.

    • The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., mg/mL) or in molarity.

2. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for rapid screening of solubility in multiple solvents.

  • Protocol:

    • Prepare a stock solution of the compound with a known concentration in a solvent in which it is freely soluble.

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations and analyzing them by HPLC.

    • Prepare saturated solutions of the compound in the test solvents as described in the crystal equilibrium method.

    • After filtration, the saturated solutions are diluted with a suitable solvent and analyzed by HPLC.

    • The concentration of the compound in the saturated solution is determined from the calibration curve, and the solubility is calculated.

The following diagram illustrates the logical flow of a typical solubility determination experiment.

G cluster_prep Sample Preparation cluster_analysis Analysis start Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temperature start->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter aliquot Take Aliquot of Saturated Solution filter->aliquot measure Measure Concentration (Gravimetric or HPLC) aliquot->measure calculate Calculate Solubility measure->calculate

References

"potential biological activities of benzothiophene derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Activities of Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, serves as a privileged scaffold in medicinal chemistry. The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct and potent pharmacological profiles.[1] These compounds have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key benzothiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways and experimental workflows.

Anticancer Activity

Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

One of the key targets of some benzothiophene derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a transcription factor that is often constitutively activated in cancer cells, promoting tumorigenesis.[2][6][7] Certain benzothiophene derivatives have been shown to inhibit STAT3 phosphorylation and its downstream signaling.[2][6][8]

Quantitative Data: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected benzothiophene derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 15 Various cancer cell lines0.33 - 0.75[7]
Compound 8b Various cancer cell linesNot specified, but potent[1][6]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231126.67[9]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG267.04[9]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LNCaP127.59[9]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-263.74[9]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Panc-176.72[9]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HeLa146.75[9]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Ishikawa110.84[9]
Signaling Pathway: STAT3 Inhibition

The diagram below illustrates the inhibition of the STAT3 signaling pathway by certain benzothiophene derivatives. These compounds can block the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival.

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Benzothiophene Benzothiophene Derivative Benzothiophene->pSTAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Benzothiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., isopropanol)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10][13]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[10] The intensity of the purple color is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

The following diagram illustrates the workflow for the MTT assay.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Benzothiophene Derivatives Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow diagram of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

Benzothiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzothiophenes represent a promising scaffold for this purpose.[5]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Benzonaptho and tolyl substituted derivatives (1e, 1g, 1h)Various bacteria10-20[14]
Compound 3b E. coli1.11 µM[15]
Compound 3b P. aeruginosa1.00 µM[15]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)S. aureus (including MRSA)4[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Benzothiophene derivatives

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the benzothiophene derivatives in the broth medium directly in the wells of the microtiter plate.[17]

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[17][18]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Experimental Workflow: Broth Microdilution

The following diagram outlines the workflow for the broth microdilution method.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth and Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution method to determine MIC.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[4][19]

Materials:

  • Petri plates

  • Agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial/fungal strains

  • Sterile cork borer

  • Benzothiophene derivatives

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.[4]

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar using a sterile cork borer.[4][19]

  • Compound Addition: A defined volume of the benzothiophene derivative solution is added to each well.[4]

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[19]

Anti-Inflammatory Activity

Benzothiophene derivatives have been explored for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory enzymes like cyclooxygenase-2 (COX-2).[20]

Quantitative Data: Anti-Inflammatory Activity

The following table presents the IC50 values for COX-2 inhibition by selected benzothiophene derivatives.

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)Reference
4a 0.31 - 1.4048.8 - 183.8[20]
4j 0.31 - 1.4048.8 - 183.8[20]
4k 0.31 - 1.4048.8 - 183.8[20]
4q 0.31 - 1.4048.8 - 183.8[20]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[20][21]

Materials:

  • 96-well white opaque plate

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Benzothiophene derivatives (test inhibitors)

  • Celecoxib (positive control inhibitor)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, probe, cofactor, and enzyme.

  • Inhibitor Addition: Add the test inhibitors (benzothiophene derivatives) and control inhibitor to the respective wells.[21]

  • Reaction Mix Addition: Add the reaction mix containing the assay buffer, probe, and cofactor to all wells.[21]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.[21]

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[21] The rate of fluorescence increase is proportional to the COX-2 activity.

Other Biological Activities

Benzothiophene derivatives have also shown promise in other therapeutic areas, including antiviral, antidiabetic, and neuroprotective applications.

Antiviral Activity

Some benzothiophene derivatives have been identified as inhibitors of viral replication. The plaque reduction assay is a standard method to quantify antiviral activity.

This assay measures the reduction in the formation of viral plaques in the presence of an antiviral compound.[22][23]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock

  • Benzothiophene derivatives

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet solution for staining

Procedure:

  • Cell Infection: A fixed amount of virus is added to the cell monolayers in the presence of serial dilutions of the benzothiophene derivative.[22]

  • Adsorption: The virus is allowed to adsorb to the cells for a specific period.[22]

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium to restrict virus spread to adjacent cells.[23]

  • Incubation: The plates are incubated until visible plaques are formed.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[22] The reduction in plaque number compared to the untreated control indicates the antiviral activity.

Antidiabetic Activity

Benzothiophene derivatives have been investigated as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase.[9]

Compoundα-Amylase IC50 (µM)Reference
9j 0.88 ± 0.09[9]
10j 0.61 ± 0.03[9]
Acarbose (Standard) 0.68 ± 0.02[9]

This assay measures the ability of a compound to inhibit the activity of α-amylase, which breaks down starch.[24]

Materials:

  • α-Amylase solution

  • Starch solution (substrate)

  • Phosphate buffer

  • Benzothiophene derivatives

  • DNS (3,5-dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Pre-incubation: The benzothiophene derivative is pre-incubated with the α-amylase solution.[24]

  • Reaction Initiation: The starch solution is added to initiate the enzymatic reaction.[24]

  • Reaction Termination: The reaction is stopped by adding DNS reagent.[25]

  • Color Development: The mixture is heated in a boiling water bath to develop a color.[25]

  • Absorbance Measurement: The absorbance is measured at 540 nm.[25] The intensity of the color is inversely proportional to the α-amylase inhibitory activity.

Neuroprotective Activity

Benzothiophene derivatives have been evaluated for their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE).

Ellman's method is a colorimetric assay to determine AChE activity.[3][26][27]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Benzothiophene derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Addition: In a 96-well plate, add phosphate buffer, DTNB, the test compound (benzothiophene derivative), and the AChE solution.[3]

  • Pre-incubation: The mixture is pre-incubated for a short period.[3]

  • Reaction Initiation: The reaction is initiated by adding the substrate, ATCI.[3]

  • Kinetic Measurement: The increase in absorbance at 412 nm is measured over time.[3] The color development is due to the reaction of the product of the enzymatic reaction (thiocholine) with DTNB. The rate of color formation is proportional to the AChE activity.

Conclusion

Benzothiophene and its derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. This technical guide has provided a foundational overview of their anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by quantitative data and detailed experimental methodologies. The ability of these derivatives to modulate key signaling pathways underscores their potential for the development of novel therapeutics for a multitude of diseases. Further research and development in this area are warranted to fully exploit the therapeutic potential of this important heterocyclic scaffold.

References

Unveiling the Synthesis and History of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a member of the medicinally significant benzo[b]thiophene family. While a singular discovery paper for this specific ester remains elusive in publicly accessible literature, its synthesis can be understood through established methodologies for related benzo[b]thiophene derivatives. This document consolidates plausible synthetic routes based on existing knowledge and provides a comprehensive overview of its chemical profile and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 146137-88-4
Molecular Formula C₁₁H₁₀O₃S
Molecular Weight 222.26 g/mol
Appearance White to off-white crystalline solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted)

Plausible Synthetic Pathways and History

The specific historical context of the first synthesis of this compound is not well-documented in readily available scientific literature. However, its synthesis can be inferred from general methods developed for the construction of the benzo[b]thiophene scaffold.

One of the key challenges in the synthesis of 4-substituted benzo[b]thiophenes is achieving regioselectivity, as reactions often yield a mixture of isomers. A notable method that can lead to the formation of the 4-methoxy skeleton is the acid-catalyzed intramolecular cyclization of α-arylthioacetophenones. For instance, a process described for a related compound involves the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone, which results in a mixture of the 6-methoxy and the desired 4-methoxy benzo[b]thiophene derivatives.[1] This suggests that a similar precursor could be envisioned for the synthesis of the target carboxylic acid or its ester.

Another versatile and widely employed method for the synthesis of benzo[b]thiophene-2-carboxylates is the reaction of a substituted 2-fluorobenzaldehyde with a thioglycolate ester. This approach offers good control over the substitution pattern on the benzene ring.

Based on these established methods, a logical synthetic workflow for the preparation of this compound can be proposed.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_product Final Product 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzaldehyde Reaction1 Base-catalyzed Condensation & Cyclization 2-Fluoro-6-methoxybenzaldehyde->Reaction1 Methyl thioglycolate Methyl thioglycolate Methyl thioglycolate->Reaction1 Target_Compound 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester Reaction1->Target_Compound Formation of benzo[b]thiophene ring Experimental_Workflow Start Start Mix_Reagents Mix 2-Fluoro-6-methoxybenzaldehyde, methyl thioglycolate, and K₂CO₃ in DMF Start->Mix_Reagents Heat Heat reaction mixture to 80-100 °C Mix_Reagents->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool_Quench Cool and pour into ice-water Monitor->Cool_Quench Reaction complete Acidify Acidify with HCl Cool_Quench->Acidify Extract Extract with ethyl acetate Acidify->Extract Wash_Dry Wash with water and brine, then dry over MgSO₄ Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Pure Product Purify->Product Biological_Significance cluster_activities Reported Biological Activities Core_Structure Benzo[b]thiophene Scaffold Anticancer Anticancer Core_Structure->Anticancer Antimicrobial Antimicrobial Core_Structure->Antimicrobial Anti-inflammatory Anti-inflammatory Core_Structure->Anti-inflammatory Antiviral Antiviral Core_Structure->Antiviral Enzyme_Inhibition Enzyme_Inhibition Core_Structure->Enzyme_Inhibition

References

Structural Analogues of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogues of 4-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives, presenting key data in a structured format to facilitate research and development efforts in this area. Benzo[b]thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1]

Core Structure and Significance

The this compound core represents a privileged scaffold in drug discovery. The methoxy group at the 4-position and the methyl ester at the 2-position of the benzo[b]thiophene ring system are key features that can be readily modified to explore the chemical space and optimize biological activity. The inherent properties of the benzo[b]thiophene nucleus, a bicyclic system containing a benzene ring fused to a thiophene ring, contribute to its diverse pharmacological profile.[1]

Synthesis of Structural Analogues

The synthesis of structural analogues of this compound typically involves multi-step reaction sequences. Common strategies focus on the construction of the benzo[b]thiophene core followed by functional group manipulations at the 2 and 4-positions.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzo[b]thiophene analogues, starting from substituted thiophenols or benzaldehydes.

G A Starting Materials (e.g., Substituted Thiophenols, Benzaldehydes) B Cyclization to form Benzo[b]thiophene Core A->B C Functionalization at C2-position (e.g., Carboxylation, Esterification) B->C D Modification of Substituents on the Benzene Ring (e.g., Methoxylation) C->D E Purification and Characterization D->E F Biological Screening E->F

Caption: Generalized synthetic workflow for benzo[b]thiophene analogues.

Key Experimental Protocols

Protocol 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids

This protocol describes a common method for the synthesis of the benzo[b]thiophene core followed by carboxylation.

Materials:

  • Substituted 2-mercaptobenzoic acid

  • Ethyl bromoacetate

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • S-alkylation: To a solution of substituted 2-mercaptobenzoic acid in ethanol, add sodium ethoxide followed by the dropwise addition of ethyl bromoacetate. Reflux the mixture for 4-6 hours.

  • Cyclization and Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to induce cyclization and saponify the ester.

  • Acidification: After cooling, pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to precipitate the crude benzo[b]thiophene-2-carboxylic acid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Esterification to Methyl Ester

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

  • Substituted benzo[b]thiophene-2-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve the benzo[b]thiophene-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Purify the product by column chromatography if necessary.

Biological Activities of Structural Analogues

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzo[b]thiophene derivatives. Analogues with substitutions on the benzene ring and modifications of the ester group have shown promising activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Benzo[b]thiophene Analogues

Compound IDR1 (at C4)R2 (at C2)Test OrganismMIC (µg/mL)Reference
1a OCH₃COOCH₃Staphylococcus aureus16[2]
1b ClCONHNH₂Staphylococcus aureus8[2]
1c FCONHNH₂Escherichia coli32[2]
1d NO₂COOHCandida albicans64

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The antiproliferative properties of benzo[b]thiophene analogues have been investigated against various cancer cell lines. Modifications leading to derivatives like carboxamides and hydrazones have demonstrated significant cytotoxic effects.

Table 2: In Vitro Anticancer Activity of Benzo[b]thiophene Analogues

Compound IDR1 (at C4)R2 (at C2)Cell LineIC₅₀ (µM)Reference
2a OCH₃CONH-PhMCF-7 (Breast)5.2
2b OCH₃CONH-(4-Cl-Ph)HeLa (Cervical)2.8
2c HCONHNH-(2-pyridyl)A549 (Lung)10.5[2]
2d OCH₃CO-thiazoleDU-145 (Prostate)7.1

IC₅₀: Half-maximal Inhibitory Concentration

Structure-Activity Relationship (SAR)

The biological activity of these analogues is significantly influenced by the nature and position of the substituents on the benzo[b]thiophene scaffold.

Key SAR Observations

The following diagram outlines the key structure-activity relationships observed for this class of compounds.

G cluster_0 Benzo[b]thiophene Scaffold cluster_1 Biological Activity Scaffold R1 R1 (C4-position) Antimicrobial Antimicrobial R1->Antimicrobial R1_effect Electron-withdrawing groups (e.g., Cl, F) can enhance antimicrobial activity. R1->R1_effect R2 R2 (C2-position) Anticancer Anticancer R2->Anticancer R2_effect Conversion of ester to hydrazone or amide often increases anticancer potency. R2->R2_effect

Caption: Structure-Activity Relationship (SAR) summary.

Conclusion

The structural analogues of this compound represent a versatile and promising class of compounds for the development of new therapeutic agents. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the fine-tuning of its biological properties. The data presented in this guide highlight the potential of these analogues as antimicrobial and anticancer agents and provide a foundation for future drug discovery efforts in this area. Further exploration of the structure-activity relationships, particularly through the synthesis of novel derivatives and comprehensive biological screening, is warranted to unlock the full therapeutic potential of this chemical class.

References

The Benzothiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features, including aromaticity, lipophilicity, and the presence of a sulfur atom capable of various chemical interactions, make it a versatile template for the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the benzothiophene core, detailing its synthesis, physicochemical properties, and diverse pharmacological applications. It includes a compilation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development endeavors.

The benzothiophene nucleus is present in several FDA-approved drugs, demonstrating its clinical significance. Notable examples include Raloxifene , a selective estrogen receptor modulator (SERM) for osteoporosis and breast cancer prevention; Zileuton , a 5-lipoxygenase inhibitor for the treatment of asthma; and Sertaconazole , an antifungal agent.[3][4] The therapeutic success of these drugs has spurred extensive research into the synthesis and biological evaluation of novel benzothiophene derivatives, leading to the discovery of potent agents with anticancer, anti-inflammatory, antimicrobial, and other pharmacological activities.[5][6]

Physicochemical Properties

The benzothiophene scaffold possesses a unique set of physicochemical properties that contribute to its utility in drug design. It is a crystalline solid with a naphthalene-like odor.[4] The key physicochemical properties are summarized below:

PropertyValueReference
Molecular FormulaC₈H₆S[4]
Molar Mass134.20 g/mol [4]
Melting Point32 °C[4]
Boiling Point221-222 °C[4]
Density1.15 g/cm³[4]

The presence of the sulfur atom and the fused aromatic system imparts a degree of lipophilicity that can be modulated by the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Benzothiophene Scaffold

A variety of synthetic strategies have been developed to construct the benzothiophene core and its derivatives. These methods can be broadly categorized into cyclization reactions and metal-catalyzed cross-coupling reactions.

General Synthesis Protocol: Palladium-Catalyzed Annulation

One common and versatile method for the synthesis of substituted benzothiophenes involves the palladium-catalyzed annulation of a 2-alkynylthioanisole. This method offers a high degree of control over the substitution pattern of the final product.

Reaction: Starting Materials: A substituted 2-alkynylthioanisole, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., DMF).

Procedure:

  • To a solution of the 2-alkynylthioanisole (1.0 mmol) in DMF (5 mL) in a sealed tube, add the palladium catalyst (0.05 mmol) and the base (2.0 mmol).

  • The reaction mixture is then heated at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired benzothiophene derivative.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Benzothiophene derivatives have demonstrated a wide array of pharmacological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise, along with quantitative SAR data for selected examples.

Anticancer Activity

The benzothiophene scaffold is a prominent feature in many potent anticancer agents. These compounds often exert their effects through the inhibition of critical cellular targets such as tubulin and protein kinases.

Quantitative SAR Data for Benzothiophene Analogs with Anticancer Activity

Compound IDTarget/MechanismCell LineActivity (GI₅₀/IC₅₀)Reference
5 Tubulin Polymerization Inhibitor60 human cancer cell lines10.0 - 90.9 nM (GI₅₀)[7]
6 Tubulin Polymerization Inhibitor60 human cancer cell lines21.1 - 98.9 nM (GI₅₀)[7]
13 Tubulin Polymerization Inhibitor60 human cancer cell lines10 - 100 nM (GI₅₀)[7]
8b STAT3 InhibitorHepG2Induces apoptosis[8]
15 STAT3 InhibitorVarious cancer cell lines0.33 - 0.75 µM (IC₅₀)[9]
6o STAT3 InhibitorMDA-MB-231Decreases p-STAT3[4][10]
16b Multi-kinase InhibitorU87MGLow IC₅₀ values[11]

GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibitory concentration.

Signaling Pathways

Benzothiophene derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several benzothiophene derivatives have been developed as potent STAT3 inhibitors.[8][9]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Benzothiophene Benzothiophene Inhibitor Benzothiophene->STAT3_inactive Inhibition of Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression STING_Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_ER STING (ER) cGAMP->STING_ER Binds & Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates Benzothiophene Benzothiophene Agonist Benzothiophene->STING_ER Binds & Activates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons Nucleus->IFN Induces Expression

References

Methodological & Application

Synthetic Routes for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a valuable scaffold in medicinal chemistry and materials science. The described methods are based on established synthetic strategies for benzo[b]thiophene derivatives, offering a comprehensive guide for laboratory preparation.

Introduction

Benzo[b]thiophenes are a significant class of heterocyclic compounds due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound makes it an important intermediate for the synthesis of more complex molecules in drug discovery programs and for the development of novel organic materials. This document outlines a reliable synthetic approach to this target molecule, focusing on a regioselective strategy to yield the desired 4-methoxy isomer.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial and key step is the construction of the benzo[b]thiophene ring system to form 4-Methoxy-benzo[b]thiophene-2-carboxylic acid. This is followed by a standard esterification reaction to yield the final methyl ester product. The chosen route is designed to ensure regioselectivity and provide a good overall yield.

Synthetic Pathway Overall Synthetic Scheme A 3-Methoxythiophenol C 4-Methoxy-benzo[b]thiophene-2-carboxylic acid A->C 1. Base (e.g., NaH) 2. Intramolecular Cyclization B Methyl 3-bromo-2-oxopropanoate B->C D This compound C->D Methanol, Acid Catalyst (e.g., H2SO4)

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

This protocol describes the formation of the core benzo[b]thiophene structure through the reaction of 3-methoxythiophenol with a suitable electrophile, followed by intramolecular cyclization.

Experimental Protocol

Materials:

  • 3-Methoxythiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 3-bromo-2-oxopropanoate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Thiolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Carefully add sodium hydride to the THF with stirring. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-methoxythiophenol in anhydrous THF to the sodium hydride suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of methyl 3-bromo-2-oxopropanoate in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Intermediate Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate thioether.

  • Cyclization: Add the crude thioether to polyphosphoric acid in a round-bottom flask.

  • Heat the mixture with vigorous stirring at 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Filter the solid precipitate and wash thoroughly with water until the filtrate is neutral.

  • The crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation
ReagentMolar Eq.Molecular Weight ( g/mol )Amount
3-Methoxythiophenol1.0140.20(user defined)
Sodium Hydride (60%)1.124.00(calculated)
Methyl 3-bromo-2-oxopropanoate1.05180.99(calculated)
Polyphosphoric Acid--(sufficient amount)
Reaction Conditions Value
Thiolate Formation Temperature0 °C to RT
Alkylation Temperature0 °C to RT
Cyclization Temperature80-90 °C
Expected Yield ~60-70%

Part 2: Synthesis of this compound

This part details the final esterification step to obtain the target molecule. A standard Fischer esterification protocol is provided.

Experimental Protocol

Materials:

  • 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-benzo[b]thiophene-2-carboxylic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO2 evolution).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation
ReagentMolar Eq.Molecular Weight ( g/mol )Amount
4-Methoxy-benzo[b]thiophene-2-carboxylic acid1.0208.24(user defined)
MethanolExcess32.04(as solvent)
Sulfuric Acid (concentrated)Catalytic98.08(~2-5 mol%)
Reaction Conditions Value
TemperatureReflux
Time4-6 hours
Expected Yield >90%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental Workflow General Laboratory Workflow cluster_0 Step 1: Benzothiophene Formation cluster_1 Step 2: Esterification A Reagent Preparation B Thiolate Formation & Alkylation A->B C Reaction Work-up B->C D Intramolecular Cyclization C->D E Purification of Carboxylic Acid D->E F Esterification Reaction E->F Proceed to Esterification G Reaction Work-up F->G H Column Chromatography G->H I Target Molecule H->I Final Product

Caption: Workflow for the two-step synthesis.

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potential antimicrobial agents utilizing 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as a key starting material. The focus is on the synthesis of hydrazide and subsequent acylhydrazone derivatives, a class of compounds that has shown promising antimicrobial activity.

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 4-position can modulate the electronic and lipophilic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. This document outlines a synthetic strategy to generate a library of novel antimicrobial candidates based on the 4-Methoxy-benzo[b]thiophene core.

The primary synthetic route involves the conversion of the starting methyl ester to a more reactive hydrazide intermediate. This intermediate can then be readily condensed with a variety of aldehydes to produce a diverse set of acylhydrazone derivatives. This approach allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize antimicrobial potency.

Data Presentation

The antimicrobial activity of benzo[b]thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for various benzo[b]thiophene derivatives against common bacterial and fungal strains, providing an indication of the potential efficacy of newly synthesized compounds.

Compound ClassMicroorganismMIC Range (µg/mL)Reference
Benzo[b]thiophene AcylhydrazonesStaphylococcus aureus4 - >256[1][2]
Methicillin-resistant S. aureus (MRSA)4 - >256[1][2]
Daptomycin-resistant S. aureus4 - >256[1][2]
Thiophene DerivativesAcinetobacter baumannii16 - 32[3]
Escherichia coli8 - 32[3]
3-Halobenzo[b]thiophenesStaphylococcus aureus256 - 512[4]
Bacillus subtilis256[4]
Escherichia coli512[4]
Pseudomonas aeruginosa512[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide and its subsequent conversion to acylhydrazone derivatives.

Protocol 1: Synthesis of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide

This protocol describes the conversion of this compound to its corresponding hydrazide. This reaction is analogous to the synthesis of 4-methoxybenzohydrazide from its methyl ester[5].

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of methanol.

  • Add an excess of hydrazine hydrate (approximately 10-20 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure 4-Methoxy-benzo[b]thiophene-2-carbohydrazide.

Protocol 2: General Procedure for the Synthesis of 4-Methoxy-benzo[b]thiophene-2-acylhydrazone Derivatives

This protocol outlines the condensation reaction between 4-Methoxy-benzo[b]thiophene-2-carbohydrazide and various aldehydes to form the corresponding acylhydrazones.

Materials:

  • 4-Methoxy-benzo[b]thiophene-2-carbohydrazide

  • Aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, pyridine-2-carboxaldehyde)

  • Ethanol or Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 1 equivalent of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide in ethanol or methanol.

  • Add a slight excess (1.1 equivalents) of the desired aldehyde to the suspension.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.

  • Wash the collected solid with cold ethanol or methanol to remove any unreacted starting materials.

  • The purified 4-Methoxy-benzo[b]thiophene-2-acylhydrazone derivative can be dried under vacuum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of the target antimicrobial agents.

experimental_workflow start 4-Methoxy-benzo[b]thiophene-2- carboxylic acid methyl ester hydrazide_formation Hydrazinolysis start->hydrazide_formation Hydrazine Hydrate, Methanol, Reflux hydrazide 4-Methoxy-benzo[b]thiophene-2- carbohydrazide hydrazide_formation->hydrazide condensation Condensation hydrazide->condensation acylhydrazones Library of Acylhydrazone Derivatives condensation->acylhydrazones aldehydes Various Aldehydes aldehydes->condensation Ethanol, Acetic Acid (cat.), Reflux screening Antimicrobial Screening (MIC Determination) acylhydrazones->screening

Caption: Synthetic workflow for the preparation of antimicrobial acylhydrazones.

logical_relationship core 4-Methoxy-benzo[b]thiophene Core hydrazone_linker Acylhydrazone Linker (-CO-NH-N=CH-) core->hydrazone_linker substituent Aldehyde Substituent (R) hydrazone_linker->substituent activity Antimicrobial Activity substituent->activity Modulates sar Structure-Activity Relationship (SAR) substituent->sar activity->sar

Caption: Key structural components influencing antimicrobial activity.

References

Application Notes and Protocols for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related benzo[b]thiophene derivatives. As of the date of this document, there is no publicly available research specifically detailing the enzyme inhibitory activity of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The information provided is intended to serve as a scientific guide for investigating the potential of this compound as an enzyme inhibitor.

Introduction

Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Various analogues have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] A recurring mechanism for these biological activities is the inhibition of specific enzymes. Notably, derivatives of benzo[b]thiophene-2-carboxylic acid have been identified as inhibitors of enzymes such as cholinesterases, kinases, and thromboxane A2 synthetase.

The compound, this compound, possesses the core benzo[b]thiophene scaffold with methoxy and methyl ester functional groups. These moieties can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a candidate for investigation as a novel enzyme inhibitor. This document provides a hypothetical framework for exploring its potential inhibitory activities, with a focus on cholinesterases as a primary target, based on the activities of related compounds.[2][4]

Potential Mechanism of Action and Therapeutic Applications

Based on the structure-activity relationships of similar benzo[b]thiophene derivatives, this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease.

Hypothesized Signaling Pathway:

G cluster_0 Cholinergic Synapse Acetyl-CoA Acetyl-CoA Choline Choline ChAT ChAT ACh ACh ACh_vesicle Vesicular ACh Synaptic_Cleft Synaptic_Cleft AChE_BChE AChE/BChE Postsynaptic_Receptor Postsynaptic Receptor Choline_reuptake Choline Transporter MBTCME 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester

Data Presentation

The following tables are templates for recording and summarizing quantitative data from enzyme inhibition assays.

Table 1: In Vitro Cholinesterase Inhibition Data

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
This compoundAChE
This compoundBChE
Donepezil (Reference)AChE
Galantamine (Reference)BChE

Table 2: Enzyme Kinetics Parameters

CompoundSubstrate Concentration (mM)Initial Velocity (V₀) (µM/min)
This compound
(Control)

Experimental Protocols

The following are detailed protocols for key experiments to determine the enzyme inhibitory potential of this compound.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using Ellman's method.

Materials:

  • This compound

  • Acetylcholinesterase (from Electrophorus electricus)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference inhibitors (e.g., Donepezil for AChE, Galantamine for BChE) in DMSO.

    • Prepare working solutions by diluting the stock solutions with phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare 10 mM solutions of ATCI and BTCI in deionized water.

    • Prepare enzyme solutions of AChE (0.2 U/mL) and BChE (0.2 U/mL) in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G

Protocol 2: Enzyme Kinetics Study

This protocol is to determine the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive).

Procedure:

  • Perform the cholinesterase inhibition assay as described in Protocol 1.

  • Use a fixed concentration of the inhibitor (e.g., at its IC50 value) and varying concentrations of the substrate (ATCI or BTCI).

  • A control experiment without the inhibitor should be run in parallel.

  • Measure the initial reaction velocities (V₀) for each substrate concentration.

  • Plot the data using Lineweaver-Burk (double reciprocal) plots (1/V₀ vs. 1/[S]) or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

  • Analyze the changes in Km and Vmax to determine the mode of inhibition.

G

Conclusion

While specific experimental data for this compound as an enzyme inhibitor is not currently available, its structural similarity to other biologically active benzo[b]thiophene derivatives suggests its potential in this area. The provided application notes and protocols offer a comprehensive starting point for researchers to investigate its efficacy, particularly as a cholinesterase inhibitor. Successful validation of this hypothesis could position this compound as a lead for the development of new therapeutic agents.

References

Application Notes and Protocols for the Esterification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The esterification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid is a crucial transformation in medicinal chemistry and materials science, yielding esters that serve as key intermediates in the synthesis of biologically active compounds and functional materials. This document provides detailed protocols for two common and effective esterification methods applicable to this substrate: the Fischer-Speier Esterification and the Steglich Esterification. These methods offer versatility in terms of reaction conditions, from classical acidic catalysis to milder, coupling agent-mediated transformations.

Data Presentation

The following table summarizes typical quantitative data for common esterification methods. Note that these values are based on general procedures and may require optimization for the specific substrate, 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.

MethodAlcohol (Equivalents)Catalyst/Reagent (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Fischer Esterification Excess (serves as solvent)H₂SO₄ (catalytic)AlcoholReflux (~78 for EtOH)2-480-95
Steglich Esterification 1.1 - 1.5DCC (1.1), DMAP (0.1-0.2)Dichloromethane (DCM)0 to Room Temp2-1285-98

Experimental Protocols

Fischer-Speier Esterification

This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2][3] The use of excess alcohol shifts the equilibrium towards the formation of the ester.[1][3]

Materials:

  • 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

  • Anhydrous Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents or used as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. An ice bath can be used to control the initial exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Steglich Esterification

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6] This method is particularly useful for substrates that are sensitive to acidic conditions and for the formation of esters from sterically hindered alcohols.[6][7]

Materials:

  • 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

  • Alcohol (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution in an ice bath (0 °C). Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[5]

  • Work-up: Once the reaction is complete, filter off the precipitated DCU using a Buchner funnel.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel to remove any remaining DCU and other impurities.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in excess Alcohol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux (2-4h) catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate excess Alcohol cool->evaporate extract Dissolve & Extract (DCM, H₂O, NaHCO₃, Brine) evaporate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end_product Pure Ester purify->end_product

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid, Alcohol, & DMAP in DCM dcc Add DCC at 0°C start->dcc stir Stir at RT (2-12h) dcc->stir filter Filter DCU precipitate stir->filter wash Wash Filtrate (HCl, NaHCO₃, Brine) filter->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Chromatography) dry->purify end_product Pure Ester purify->end_product

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols: 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct studies on 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in cancer research are not extensively documented in current literature, the broader class of 4-methoxy-benzo[b]thiophene derivatives has emerged as a promising scaffold for the development of novel anticancer agents. Research into structurally similar compounds reveals potent antiproliferative activities through mechanisms such as the inhibition of tubulin polymerization, a critical process for cell division. These findings suggest that this compound could serve as a valuable lead compound for further investigation and optimization in oncology drug discovery.

This document provides an overview of the potential applications of this compound and its analogs in cancer research, based on existing data for closely related molecules. Detailed protocols for key experimental assays are also presented to facilitate further investigation.

Putative Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of 4-methoxy-benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization.[1][2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]

G2M_Arrest cluster_drug 4-Methoxy-benzo[b]thiophene Derivative cluster_cell Cancer Cell Drug Compound Tubulin Tubulin Drug->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation G2M_Phase G2/M Phase Mitotic_Spindle->G2M_Phase Required for progression Apoptosis Apoptosis G2M_Phase->Apoptosis Arrest leads to

Figure 1: Proposed mechanism of action for 4-methoxy-benzo[b]thiophene derivatives.

Data Presentation: Antiproliferative Activity of 4-Methoxy-benzo[b]thiophene Derivatives

The following table summarizes the in vitro antiproliferative activity (IC50 values) of key 4-methoxy-benzo[b]thiophene derivatives against a panel of human cancer cell lines. It is important to note that these are analogs and not the exact "this compound". The data is adapted from a study on substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives.[1]

Compound ID3-Position SubstituentK562 (Leukemia)A549 (Lung)HCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)
4b -H0.075 µM0.099 µM0.081 µM0.097 µM0.088 µM
4g -CH₃0.016 µM0.023 µM0.018 µM0.021 µM0.019 µM

Data extracted from Pettit, G. R., et al. (2010). Bioorganic & medicinal chemistry, 18(14), 5244–5253.[1]

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., K562, A549, HCT-116, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Tubulin Polymerization Assay

This protocol describes an in vitro assay to measure the effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compound at various concentrations

  • Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

  • Negative control (vehicle, e.g., DMSO)

  • Temperature-controlled spectrophotometer with a plate reader (340 nm)

  • 96-well, UV-transparent plates

Procedure:

  • Preparation:

    • Pre-warm the spectrophotometer to 37°C.

    • Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer on ice.

    • Prepare solutions of the test compound, positive control, and negative control.

  • Reaction Mixture:

    • In a 96-well plate on ice, add the following to each well:

      • General tubulin buffer

      • GTP (to a final concentration of 1 mM)

      • Test compound or control

      • Tubulin solution

  • Initiation of Polymerization:

    • Place the plate in the pre-warmed spectrophotometer.

    • Begin recording the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) versus time.

    • An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the test compound with the positive and negative controls to determine if the compound inhibits or enhances tubulin polymerization.

Experimental_Workflow cluster_workflow Experimental Workflow for Anticancer Evaluation start Start: Synthesize/Acquire Compound in_vitro In Vitro Antiproliferative Screening (e.g., MTT Assay) start->in_vitro mechanism Mechanism of Action Studies in_vitro->mechanism If active tubulin_assay Tubulin Polymerization Assay mechanism->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis_assay in_vivo In Vivo Efficacy Studies (Xenograft Models) tubulin_assay->in_vivo Confirmed Mechanism cell_cycle->in_vivo Confirmed Mechanism apoptosis_assay->in_vivo Confirmed Mechanism end End: Lead Compound Identification in_vivo->end Demonstrated Efficacy

Figure 2: General experimental workflow for evaluating novel anticancer compounds.

Conclusion

The 4-methoxy-benzo[b]thiophene scaffold represents a promising starting point for the development of novel anticancer therapeutics. The potent tubulin polymerization inhibitory activity of its derivatives highlights a clear mechanism of action that warrants further investigation. The provided protocols offer a framework for researchers to explore the therapeutic potential of "this compound" and its future analogs. Further studies, including medicinal chemistry optimization to enhance potency and selectivity, as well as in vivo efficacy and toxicity assessments, will be crucial in advancing compounds from this class towards clinical application.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxy-benzo[b]thiophene-2-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed experimental procedures for the synthesis of two key classes of derivatives starting from 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: hydrazides and amides. These protocols are intended to serve as a guide for researchers in the fields of chemical synthesis and drug discovery.

Experimental Workflow

The overall synthetic strategy involves two main pathways originating from the starting methyl ester. The first is a direct conversion to the carbohydrazide. The second pathway is a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a desired amine.

G start This compound hydrazide 4-Methoxy-benzo[b]thiophene-2-carbohydrazide start->hydrazide Hydrazine Hydrate, Ethanol, Reflux acid 4-Methoxy-benzo[b]thiophene-2-carboxylic acid start->acid 1. NaOH or LiOH, MeOH/H2O, Reflux 2. HCl (acidification) amide N-Substituted-4-methoxy-benzo[b]thiophene-2-carboxamide acid->amide Amine (R-NH2), EDC, HOBt, DMAP, Acetonitrile

Caption: Synthetic pathways from this compound.

Protocol 1: Synthesis of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide

This protocol details the conversion of the methyl ester to the corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic compounds and hydrazone derivatives.[1][2]

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (15-25 mL per gram of ester), add an excess of hydrazine hydrate (5-10 eq).[3]

  • Heat the reaction mixture to reflux and maintain for 3-12 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the 4-Methoxy-benzo[b]thiophene-2-carbohydrazide.[3]

  • If necessary, the product can be further purified by recrystallization from ethanol.

Data Presentation:

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
4-Methoxy-benzo[b]thiophene-2-carbohydrazideThis compoundHydrazine HydrateEthanol4-1285-95TBD

Protocol 2: Synthesis of N-Substituted-4-methoxy-benzo[b]thiophene-2-carboxamides

This synthesis is a two-step process involving the hydrolysis of the methyl ester to the carboxylic acid, followed by an amide coupling reaction with a primary or secondary amine.

Step 2A: Hydrolysis of this compound

This procedure outlines the saponification of the methyl ester to yield the corresponding carboxylic acid.[4][5]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N or concentrated)

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 or 3:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.[6]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.[5]

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with water, and dry thoroughly. Alternatively, the product can be extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated to yield 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.[6]

Data Presentation:

ProductStarting MaterialReagentsSolvent SystemReaction Time (h)Yield (%)
4-Methoxy-benzo[b]thiophene-2-carboxylic acidThis compoundNaOH or LiOHMeOH/H₂O2-490-98
Step 2B: Amide Coupling

This protocol describes the formation of an amide bond between 4-Methoxy-benzo[b]thiophene-2-carboxylic acid and a desired amine using common coupling reagents.[7][8]

Materials:

  • 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

  • Desired primary or secondary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (AcCN) or Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • To a stirred solution of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in acetonitrile, add the desired amine (1.2 eq).

  • To this mixture, add EDC (1.0 eq), HOBt (0.1 eq, catalytic), and DMAP (1.0 eq).[7]

  • Stir the resulting mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the amine used.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted-4-methoxy-benzo[b]thiophene-2-carboxamide.

Data Presentation:

ProductStarting MaterialCoupling ReagentsAmine (R-NH₂)SolventYield (%)
N-Substituted-4-methoxy-benzo[b]thiophene-2-carboxamide4-Methoxy-benzo[b]thiophene-2-carboxylic acidEDC, HOBt, DMAPe.g., AnilineAcetonitrile60-90

Disclaimer: The quantitative data presented in the tables are illustrative and may vary depending on the specific reaction conditions and the nature of the substrates used. It is recommended to optimize the reaction conditions for each specific derivative.

References

"analytical methods for the quantification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Quantification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Abstract

These application notes provide detailed protocols for the quantitative analysis of this compound, a compound of interest in pharmaceutical research and development. Two validated analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and purity assessment, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols cover instrumentation, sample preparation, and data analysis, and include representative performance data to guide researchers.

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials, formulated products, and for purity determination where high sensitivity is not required. The principle is based on the separation of the analyte from impurities on a reversed-phase column, followed by detection using its UV absorbance.

Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic acid (FA), LC-MS grade.

    • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    10.0 95
    12.0 95
    12.1 50

    | 15.0 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the absorbance maximum of the analyte).

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (50:50 ACN:Water).

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates that could clog the column.[1]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Performance

The following table summarizes the typical performance characteristics of this HPLC-UV method.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow Workflow for HPLC-UV Quantification cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep prep analysis analysis data data ref_std Weigh Reference Standard stock Prepare Stock Solution (1 mg/mL) ref_std->stock sample_prep Weigh/Dissolve Sample filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample cal_stds Prepare Calibration Standards stock->cal_stds inject Inject Standards & Samples cal_stds->inject filter_sample->inject hplc HPLC Separation (C18 Column) inject->hplc detect UV Detection (254 nm) hplc->detect chrom Generate Chromatograms detect->chrom cal_curve Construct Calibration Curve chrom->cal_curve quant Quantify Analyte Concentration cal_curve->quant

Workflow for HPLC-UV Quantification

Method 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or serum. It is ideal for pharmacokinetic, toxicokinetic, and metabolism studies. The protocol utilizes Solid Phase Extraction (SPE) for sample cleanup, followed by UHPLC separation and detection by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2][3]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Reagents

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • SPE Cartridges: Mixed-mode or reversed-phase SPE cartridges (e.g., 30 mg/1 mL).

  • Reagents:

    • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

    • Water, LC-MS grade.

    • Formic acid (FA), LC-MS grade.

    • Ammonium hydroxide, analytical grade.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: To 100 µL of plasma sample, add the internal standard. Dilute with 400 µL of 4% phosphoric acid in water and load onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide solution in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[4] Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water) for injection.

3. LC-MS/MS Conditions

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Analyte [M+H]⁺ [Fragment 1]⁺

      | Internal Standard | [M+H]⁺ | [Fragment]⁺ |

    • Note: Specific ion transitions and collision energies must be optimized by infusing the analyte and internal standard into the mass spectrometer.

4. Data Analysis

  • Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them alongside the samples using the SPE protocol.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the analyte concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Data Presentation: LC-MS/MS Method Performance

The following table summarizes the typical performance characteristics of this LC-MS/MS method.

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%
Matrix EffectMinimal

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow Workflow for LC-MS/MS Quantification in Plasma cluster_prep 1. Sample Preparation (SPE) cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing sample_prep sample_prep analysis analysis data data start Plasma Sample + Internal Standard load Load Sample start->load condition Condition SPE Cartridge (MeOH -> H2O) condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry_recon Evaporate & Reconstitute elute->dry_recon inject Inject Reconstituted Sample dry_recon->inject lc_sep UHPLC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate calc_ratio Calculate Area Ratios (Analyte/IS) integrate->calc_ratio cal_curve Plot Calibration Curve calc_ratio->cal_curve quant Determine Concentration cal_curve->quant

Workflow for LC-MS/MS Quantification in Plasma

References

Application Notes: 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a key building block in the development of novel organic molecules with potential therapeutic applications. This document outlines detailed protocols for the derivatization of this scaffold into key intermediates such as carboxylic acids, amides, and hydrazides, and further into more complex heterocyclic systems.

Introduction

This compound is a valuable starting material in medicinal chemistry and organic synthesis. The benzothiophene core is a prominent scaffold in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities. The methoxy substituent at the 4-position and the methyl ester at the 2-position offer strategic points for chemical modification, allowing for the construction of diverse molecular architectures.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₃SN/A
Molecular Weight222.26 g/mol N/A
CAS Number146137-88-4[1]
AppearanceSolidN/A

Key Synthetic Transformations and Protocols

The following section details key experimental protocols for the transformation of this compound into versatile intermediates.

Hydrolysis to 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

The saponification of the methyl ester is a crucial first step for many subsequent derivatizations, such as amide bond formation.

Experimental Protocol:

A solution of this compound (1.0 eq) in a mixture of ethanol and water is treated with an excess of sodium hydroxide (2.0-4.0 eq). The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is then diluted with water and acidified to a pH of 1-2 with a concentrated acid, such as hydrochloric acid, which precipitates the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.[2]

ReactantMolar RatioSolventTemperatureTimeYield
This compound1.0Ethanol/WaterReflux2-4 hHigh
Sodium Hydroxide2.0-4.0----

Workflow for Hydrolysis:

G start 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester reagents NaOH, EtOH/H₂O start->reagents 1. reflux Reflux reagents->reflux 2. workup Acidic Workup (HCl) reflux->workup 3. product 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid workup->product 4.

Caption: Saponification of the methyl ester to the carboxylic acid.

Amide Bond Formation

The resulting carboxylic acid can be coupled with various amines to form a wide range of carboxamides, which are common moieties in bioactive molecules.

Experimental Protocol:

To a solution of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like HBTU (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid. The desired amine (1.1-1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then typically diluted with an organic solvent and washed successively with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

ReactantMolar RatioSolventTemperatureTimeYield
4-Methoxy-benzo[b]thiophene-2-carboxylic acid1.0DCM or DMFRoom Temp.2-12 hVariable
Amine1.1-1.2----
HBTU1.1----
TEA or DIPEA2.0-3.0----

Workflow for Amide Synthesis:

G start 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid reagents Amine, HBTU, TEA start->reagents 1. reaction Stir at RT reagents->reaction 2. workup Aqueous Workup reaction->workup 3. purification Purification workup->purification 4. product 4-Methoxy-benzo[b]thiophene- 2-carboxamide purification->product 5.

Caption: Amide synthesis from the carboxylic acid.

Synthesis of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide

Carbohydrazides are key precursors for the synthesis of various five-membered heterocycles, such as oxadiazoles, thiadiazoles, and triazoles.

Experimental Protocol:

To a solution of this compound (1.0 eq) in an alcohol solvent such as ethanol, an excess of hydrazine hydrate (10-20 eq) is added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a suitable solvent, filtered, and dried to afford the desired carbohydrazide.

ReactantMolar RatioSolventTemperatureTimeYield
This compound1.0EthanolReflux4-8 hGood
Hydrazine Hydrate10-20----

Workflow for Hydrazide Synthesis:

G start 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester reagents Hydrazine Hydrate, EtOH start->reagents 1. reflux Reflux reagents->reflux 2. workup Solvent Removal & Trituration reflux->workup 3. product 4-Methoxy-benzo[b]thiophene- 2-carbohydrazide workup->product 4. G start 4-Methoxy-benzo[b]thiophene- 2-carbohydrazide reagents1 Aryl Isothiocyanate, EtOH start->reagents1 1. reflux1 Reflux (Thiosemicarbazide formation) reagents1->reflux1 2. intermediate Thiosemicarbazide Intermediate reflux1->intermediate 3. reagents2 NaOH (aq) intermediate->reagents2 4. reflux2 Reflux (Cyclization) reagents2->reflux2 5. workup Acidic Workup reflux2->workup 6. product 5-(4-Methoxy-benzo[b]thiophen-2-yl)- 4-aryl-4H-1,2,4-triazole-3-thiol workup->product 7. G cluster_0 Kinase Activity ATP ATP Kinase Kinase (e.g., Clk1/4) ATP->Kinase Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Cellular Processes (e.g., RNA Splicing) PhosphoSubstrate->Downstream Downstream Signaling Inhibitor Benzo[b]thiophene-2-carboxamide Derivative Inhibitor->Kinase Inhibition Disease Disease Downstream->Disease Dysregulation leads to

References

Developing Novel Therapeutics Using the Benzothiophene Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its structural versatility allows for diverse chemical modifications, leading to the development of potent and selective therapeutic agents.[1][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the benzothiophene core, with a focus on anticancer applications.

Biological Activities and Quantitative Data

Benzothiophene derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4][5][6] Notably, in the field of oncology, several analogs have exhibited potent cytotoxic activity against a range of cancer cell lines.

Anticancer Activity

A number of benzothiophene acrylonitrile analogs have shown remarkable growth inhibition against the NCI-60 panel of human cancer cell lines.[7] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a clinically validated anticancer strategy.[7] Below is a summary of the growth inhibition (GI50) values for selected compounds.

Compound IDDerivative ClassTarget Cancer Cell LinesGI50 (nM)Reference
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia, Colon, CNS, Prostate10.0 - 90.9[7]
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia, CNS, Prostate21.1 - 98.9[7]
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost NCI-60 cell lines<10.0[7]
17d Benzo[b]thiophene-diaryl ureaHT-29 (Colon), A549 (Lung)5.91 µM, 14.64 µM[8]
B12 Benzo[b]thiophene-1,1-dioxidePHGDH expressing cell lines (e.g., MDA-MB-468)0.29 µM (IC50)[9]

Key Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by benzothiophene derivatives is crucial for rational drug design and development. Two important pathways that have been implicated are the tubulin polymerization pathway and the RhoA/ROCK signaling cascade.

Inhibition of Tubulin Polymerization

Several potent anticancer benzothiophene analogs exert their effect by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[7] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Polymerization->Microtubule Depolymerization->Tubulin Dimers Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Benzothiophene Analog Benzothiophene Analog Benzothiophene Analog->Polymerization Inhibition

Inhibition of Tubulin Polymerization by Benzothiophene Analogs.
RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a critical role in cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in cancer progression. Some benzothiophene derivatives have been designed to target components of this pathway.

GPCR GPCR RhoA-GDP (Inactive) RhoA-GDP (Inactive) GPCR->RhoA-GDP (Inactive) Activates GEFs RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) GTP loading ROCK ROCK RhoA-GTP (Active)->ROCK Activation Downstream Effectors Downstream Effectors ROCK->Downstream Effectors Phosphorylation Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization Cell Proliferation & Migration Cell Proliferation & Migration Cytoskeletal Reorganization->Cell Proliferation & Migration Benzothiophene Inhibitor Benzothiophene Inhibitor Benzothiophene Inhibitor->ROCK Inhibition

Targeting the RhoA/ROCK Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of novel therapeutics. The following sections provide methodologies for the synthesis of benzothiophene derivatives and their evaluation in key biological assays.

General Synthesis of Benzothiophene Acrylonitrile Analogs

This protocol describes a general method for the synthesis of Z-benzothiophene acrylonitrile analogs, which can be subsequently isomerized to the E-isomers.

Workflow:

Start Start Reactants Benzo[b]thiophene-carbaldehyde + Arylacetonitrile Start->Reactants Condensation Base-catalyzed condensation (e.g., Sodium Methoxide in Methanol) Reactants->Condensation Z_Isomer Z-benzothiophene acrylonitrile Condensation->Z_Isomer Isomerization UV light irradiation in Methanol Z_Isomer->Isomerization Purification Chromatography Z_Isomer->Purification E_Isomer E-benzothiophene acrylonitrile Isomerization->E_Isomer E_Isomer->Purification Characterization NMR, Mass Spec Purification->Characterization End End Characterization->End

General Synthesis and Isomerization Workflow.

Materials:

  • Substituted benzo[b]thiophene-carbaldehyde

  • Substituted arylacetonitrile

  • Sodium methoxide solution (e.g., 5% in methanol)

  • Methanol

  • UV lamp (for isomerization)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the benzo[b]thiophene-carbaldehyde and the arylacetonitrile in methanol.

  • Add the sodium methoxide solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the resulting Z-isomer by column chromatography.

  • For the synthesis of the E-isomer, dissolve the purified Z-isomer in methanol and irradiate with UV light while refluxing. Monitor the isomerization by HPLC.

  • Once the desired conversion is achieved, purify the E-isomer using column chromatography.

  • Characterize the final products using NMR and mass spectrometry to confirm their structure and purity.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a valuable tool for identifying and characterizing novel anticancer agents.[10] It evaluates the cytotoxic and/or cytostatic effects of a compound against 60 different human cancer cell lines, representing nine tissue types.

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compound (solubilized in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Protocol:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.[10]

  • Time Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with TCA to determine the cell count at the time of drug addition.[10]

  • Compound Addition: Add the test compound at five different concentrations (typically in 10-fold or ½ log dilutions) to the remaining plates. Include a no-drug control.[10]

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Staining: After 48 hours, terminate the experiment by fixing the cells with TCA. Stain the fixed cells with SRB solution.[10]

  • Measurement: Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer. Measure the absorbance at a suitable wavelength (e.g., 515 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values are then determined.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[4] The polymerization process is monitored by measuring the increase in turbidity of the solution.[4]

Materials:

  • Purified tubulin (>97% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compound and control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a tubulin solution in general tubulin buffer containing GTP and glycerol. Keep all solutions on ice.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive and negative controls.

  • Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[11][12]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC50 value for inhibition of polymerization.[11]

Conclusion

The benzothiophene core structure continues to be a highly valuable scaffold for the development of novel therapeutics. The protocols and data presented herein provide a foundational resource for researchers working in this exciting area of drug discovery. By leveraging these methodologies, scientists can effectively synthesize, evaluate, and optimize new benzothiophene-based compounds with the potential to address significant unmet medical needs, particularly in the treatment of cancer.

References

Application Notes and Protocols for Screening 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the initial biological screening of synthesized derivatives of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The protocols cover preliminary assays for anticancer, antimicrobial, and anti-inflammatory activities.

Introduction

Benzo[b]thiophene scaffolds are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological properties.[1] Derivatives of benzo[b]thiophene have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The functionalization of the this compound core can lead to novel derivatives with enhanced biological activities. These protocols and notes are intended to guide researchers in the initial in vitro evaluation of these novel compounds.

Data Presentation: Biological Activity of Benzo[b]thiophene Derivatives

The following tables summarize the biological activities of various substituted benzo[b]thiophene derivatives as reported in the literature. This data can serve as a reference for expected activity ranges and for structure-activity relationship (SAR) studies of newly synthesized this compound derivatives.

Table 1: Anticancer Activity of Substituted Benzo[b]thiophene Derivatives

Compound IDDerivative Structure (Substitution on Benzo[b]thiophene Core)Cancer Cell LineIC50 (µM)Reference
BTD-1 2-(3',4',5'-trimethoxybenzoyl)-4-methoxy-K562Submicromolar[4]
BTD-2 2-(3',4',5'-trimethoxybenzoyl)-6-methoxy-K562Submicromolar[4]
BTD-3 2-(3',4',5'-trimethoxybenzoyl)-7-methoxy-K562Submicromolar[4]
BTD-4 3-Carboxylic acid 1,1-dioxide derivative (b19)MDA-MB-231Not Specified[5][6]
BTD-5 Thiophene carboxamide derivative (2b)Hep3B5.46[7]
BTD-6 Thiophene carboxamide derivative (2d)Hep3B8.85[7]

Table 2: Antimicrobial Activity of Substituted Benzo[b]thiophene Derivatives

Compound IDDerivative Structure (Substitution on Benzo[b]thiophene Core)Microbial StrainMIC (µg/mL)Reference
BTD-7 2-(1-cyclohexanol)-3-chloro-Staphylococcus aureus16[8]
BTD-8 2-(1-cyclohexanol)-3-bromo-Staphylococcus aureus16[8]
BTD-9 2-(methyl alcohol)-3-chloro-Bacillus cereus128[8]
BTD-10 6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus4[1]
BTD-11 2-isopropyl carboxamide (2b)Various BacteriaSignificant Activity[9]
BTD-12 2-(piperidin-1-yl)-methanone (3c)Various BacteriaSignificant Activity[9]

Table 3: Anti-inflammatory Activity of Substituted Benzo[b]thiophene Derivatives

Compound IDDerivative Structure (Substitution on Benzo[b]thiophene Core)AssayActivityReference
BTD-13 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (3a)NO Inhibition in RAW 264.7 cells87.07%[10][11]
BTD-14 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (3b)NO Inhibition in RAW 264.7 cells80.39%[10][11]
BTD-15 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (2a)NO Inhibition in RAW 264.7 cells78.04%[10][11]
BTD-16 3-iodo-2-phenylbenzo[b]thiopheneReduced NO production in RAW 264.7 cellsSignificant Reduction[3]

Experimental Protocols

Detailed methodologies for key screening experiments are provided below. These protocols are general and may require optimization for specific derivatives and cell lines or microbial strains.

Anticancer Activity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a negative control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[8]

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight.

    • Dilute the culture in broth to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (for NO measurement)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells and LPS only, and a blank group with cells only.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow for Biological Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_anticancer Anticancer cluster_antimicrobial Antimicrobial cluster_antiinflammatory Anti-inflammatory cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives mtt MTT Assay synthesis->mtt microdilution Broth Microdilution synthesis->microdilution no_assay Nitric Oxide Assay synthesis->no_assay ic50 Determine IC50 mtt->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic Determine MIC microdilution->mic mic->sar inhibition Determine % Inhibition no_assay->inhibition inhibition->sar

Caption: General workflow for the synthesis and biological screening of novel derivatives.

NRF2 Signaling Pathway

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 KEAP1-NRF2 Complex ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Normal Conditions nrf2_free NRF2 (Free) keap1_nrf2->nrf2_free derivative Benzo[b]thiophene Derivative derivative->keap1_nrf2 Inhibition nrf2_nuc NRF2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are gene_expression Expression of Antioxidant & Anti-inflammatory Genes are->gene_expression

Caption: Putative NRF2-mediated anti-inflammatory signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Our goal is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid and its subsequent esterification.

Problem 1: Low Yield of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid

Possible Causes and Solutions:

CauseSolution
Poor Regioselectivity in Cyclization: The acid-catalyzed intramolecular cyclization of precursors like α-(3-methoxyphenylthio)-acetophenone derivatives can lead to a mixture of the desired 4-methoxy isomer and the 6-methoxy isomer, reducing the yield of the target compound.[1][2]1. Optimize Cyclization Catalyst and Conditions: Experiment with different acid catalysts (e.g., polyphosphoric acid, Lewis acids) and reaction temperatures to favor the formation of the 4-methoxy isomer.[1] 2. Isomer Separation: If a mixture is unavoidable, the isomers can be separated using column chromatography or fractional crystallization.[1][2]
Incomplete Cyclization: The cyclization reaction may not go to completion, leaving unreacted starting material.1. Increase Reaction Time or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature may also drive the reaction to completion. 2. Ensure Anhydrous Conditions: Moisture can interfere with acid catalysts. Use anhydrous solvents and reagents.
Side Reactions: Decomposition of starting materials or products can occur under harsh acidic conditions or high temperatures.1. Milder Reaction Conditions: Explore milder acid catalysts or lower reaction temperatures to minimize degradation. 2. Gradual Addition of Reagents: Adding the acid catalyst slowly to the reaction mixture can help control the reaction and reduce side product formation.

Problem 2: Low Yield of this compound during Esterification

Possible Causes and Solutions:

CauseSolution
Equilibrium Limitation in Fischer Esterification: The Fischer esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants, lowering the ester yield.1. Use Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the product side. 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
Incomplete Reaction: The esterification reaction may not reach completion within the allotted time.1. Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC. Refluxing for a longer duration or at a slightly higher temperature (if using a co-solvent with methanol) can improve conversion. 2. Optimize Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Steric Hindrance: While less of a concern for a methyl ester, steric bulk on the carboxylic acid can slow down the rate of esterification.1. Use a More Reactive Methylating Agent: If Fischer esterification proves inefficient, consider alternative methods such as reaction with diazomethane or methyl iodide under basic conditions. However, these methods require specific safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the 4-methoxy-benzo[b]thiophene-2-carboxylic acid core?

A common approach involves the acid-catalyzed intramolecular cyclization of an α-(arylthio)ketone precursor. For instance, the reaction of an α-(3-methoxyphenylthio)acetophenone derivative in the presence of a strong acid like polyphosphoric acid can yield a mixture of 4-methoxy- and 6-methoxy-benzo[b]thiophene derivatives.[1][2] Subsequent functionalization at the 2-position would be required to introduce the carboxylic acid group.

Q2: How can I improve the regioselectivity of the cyclization to favor the 4-methoxy isomer?

Achieving high regioselectivity can be challenging. The electronic and steric effects of the substituents on the aromatic ring influence the position of cyclization. A systematic optimization of the acid catalyst, solvent, and reaction temperature is often necessary to improve the ratio of the desired 4-methoxy isomer.

Q3: What is the most straightforward method for converting the carboxylic acid to its methyl ester?

The Fischer esterification is a widely used and cost-effective method.[3] This involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3]

Q4: My crude product after esterification is impure. What are the recommended purification methods?

Column chromatography on silica gel is a highly effective method for purifying the methyl ester.[4] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used.[4] Recrystallization from a suitable solvent system can also be an effective purification technique.[4]

Q5: Are there any common side reactions to be aware of during the synthesis?

During the cyclization step, the formation of the undesired 6-methoxy isomer is a common side reaction.[1][2] In the esterification step, incomplete reaction and the presence of residual carboxylic acid are the main concerns. If using harsher methylating agents, potential methylation at other nucleophilic sites on the molecule should be considered.

Experimental Protocols

Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (Illustrative Two-Step Approach)

This protocol is a generalized representation based on common synthetic strategies for related compounds. Optimization will be necessary for specific substrates.

Step 1: Cyclization to form the 4-Methoxy-benzo[b]thiophene core (Example based on related syntheses)

  • Reaction: Acid-catalyzed intramolecular cyclization of a suitable precursor like 2-(3-methoxyphenylthio)acetaldehyde dimethyl acetal.

  • Procedure:

    • To a stirred solution of the starting acetal in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the 4-methoxybenzo[b]thiophene.

Step 2: Carboxylation at the 2-position

  • Reaction: Lithiation followed by quenching with carbon dioxide.

  • Procedure:

    • Dissolve the 4-methoxybenzo[b]thiophene in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise.

    • Stir the mixture at low temperature for a specified time to ensure complete lithiation.

    • Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

    • Allow the mixture to warm to room temperature and quench with water.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to obtain 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.

Synthesis of this compound via Fischer Esterification

  • Reaction: Acid-catalyzed esterification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid with methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-Methoxy-benzo[b]thiophene-2-carboxylic acid in a large excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude methyl ester by column chromatography on silica gel.

Quantitative Data Summary

The following table provides illustrative reaction conditions and yields for the synthesis of related benzothiophene derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Reaction StageStarting MaterialReagents and ConditionsProductYield (%)Reference
Cyclization α-(3-methoxyphenylthio)-4-methoxyacetophenonePolyphosphoric acid, 85-90 °C4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene & 6-methoxy isomer mixtureNot specified (3:1 mixture)[1][2]
Esterification Benzoic acidMethanol, H₂SO₄ (cat.), RefluxMethyl benzoate~90Generic Fischer Esterification

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid cluster_esterification Esterification cluster_purification Purification Starting Material Starting Material Cyclization Cyclization Starting Material->Cyclization Acid Catalyst (e.g., PPA) Carboxylation Carboxylation Cyclization->Carboxylation 1. n-BuLi 2. CO2 Carboxylic Acid Product Carboxylic Acid Product Carboxylation->Carboxylic Acid Product Esterification Reaction Esterification Reaction Carboxylic Acid Product->Esterification Reaction Methanol, H2SO4 (cat.) Final Product 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester Esterification Reaction->Final Product Purification Step Column Chromatography Final Product->Purification Step

Caption: Synthetic workflow for this compound.

troubleshooting_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Optimize Catalyst Optimize Catalyst Incomplete Reaction->Optimize Catalyst Milder Conditions Milder Conditions Side Reactions->Milder Conditions Optimize Chromatography Optimize Chromatography Purification Loss->Optimize Chromatography

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The chosen solvent is too good a solvent, even at low temperatures.- The solution is not sufficiently saturated.- The presence of significant impurities inhibiting crystal lattice formation.- Solvent Selection: Experiment with different solvents or solvent mixtures. Good single solvents for benzo[b]thiophene derivatives include ethanol and methanol. Mixed solvent systems like ethyl acetate/hexanes can also be effective.[1] - Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the target compound and attempt to recrystallize again.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.- Pre-purification: If the crude material is very impure, consider a preliminary purification by column chromatography before recrystallization.
Product Oiling Out - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities depressing the melting point.- Adjust Solvent System: Add a co-solvent in which the compound is less soluble to lower the overall solvating power of the mixture.- Lower Crystallization Temperature: Ensure the solution cools slowly to room temperature before placing it in a colder environment (e.g., refrigerator or ice bath).- Purify Further: The presence of impurities is a common cause of oiling out. Purify the oil by column chromatography and then attempt recrystallization again.
Colored Impurities in Crystals - Highly colored, minor impurities are co-precipitating with the product.- Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.- Multiple Recrystallizations: A second or even third recrystallization may be necessary to remove persistent colored impurities.
Low Recovery of Purified Product - The chosen solvent has a relatively high solubility for the compound even at low temperatures.- Too much solvent was used during the dissolution step.- Premature crystallization during hot filtration.- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cooling: Ensure the solution is thoroughly cooled to maximize precipitation before filtration.- Filtration Technique: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity.- Column overloading.- Improper column packing.- Optimize Mobile Phase: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A common starting point for benzo[b]thiophene derivatives is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, often yields the best results. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.- Sample Load: Do not exceed 1-5% of the silica gel weight for your crude sample.- Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A wet slurry packing method is generally preferred.
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound.- Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease Mobile Phase Polarity: Start with a less polar solvent system. For a hexane/ethyl acetate system, decrease the initial percentage of ethyl acetate.
Tailing of Spots on TLC/Fractions - The compound is interacting too strongly with the stationary phase.- The presence of acidic or basic impurities.- Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine or pyridine can improve peak shape.- Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should try for this compound?

A1: For solid compounds, recrystallization is often a good first choice as it can be quicker and less solvent-intensive than column chromatography, especially if the impurities have significantly different solubilities than the desired product.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic esters like the target compound, common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.[1]

Q3: When is column chromatography the better option?

A3: Column chromatography is more suitable for purifying oils or for separating compounds with very similar solubility profiles to the desired product, which are difficult to remove by recrystallization. It is also the preferred method for separating complex mixtures containing multiple components.

Q4: What stationary and mobile phases are recommended for column chromatography of this compound?

A4: Silica gel is the most common stationary phase for compounds of this type. A good starting mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis first. A typical gradient could start from 100% hexanes and gradually increase the proportion of ethyl acetate.

Q5: My purified compound is still not pure according to NMR/LC-MS. What should I do?

A5: If a single purification technique does not yield a product of the desired purity, a combination of methods is often effective. For example, you can perform a column chromatography first to remove the bulk of the impurities, followed by a recrystallization of the resulting product to achieve high purity.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Silica Gel Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC that gives the target compound an Rf value of approximately 0.2-0.4 and separates it well from impurities. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the solvent to drain until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). This solution can be carefully added directly to the top of the column. Alternatively, for better resolution, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

CompoundPurification MethodSolvent SystemPurity/YieldReference
A 2-arylbenzo[b]thiophene derivativeRecrystallizationHot Ethanol-(EP0859770B1)
A 2-arylbenzo[b]thiophene sulfoxideRecrystallizationEthyl acetate/Heptane-(EP0859770B1)
Methyl 5-chloro-3-(sulfonyl)thiophene-2-carboxylate derivativeColumn ChromatographyPetroleum ether/EtOAc (4:1)57% Yield(Supporting Information - The Royal Society of Chemistry)
Methyl 5-bromo-3-(sulfonyl)thiophene-2-carboxylate derivativeColumn ChromatographyPetroleum ether/EtOAc (120:1)52% Yield(Supporting Information - The Royal Society of Chemistry)

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Check cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude Product->ColumnChromatography Option 2 Analysis TLC / LC-MS / NMR Recrystallization->Analysis ColumnChromatography->Analysis Pure Product Pure Product Analysis->Pure Product Purity > 98% Further Purification Further Purification Analysis->Further Purification Purity < 98% Further Purification->Recrystallization Further Purification->ColumnChromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, LC-MS, NMR) Start->CheckPurity Pure Pure Product (>98%) CheckPurity->Pure Yes Impure Product Impure (<98%) CheckPurity->Impure No IdentifyProblem Identify Problem: - Oiling Out? - Poor Separation? - Low Yield? Impure->IdentifyProblem RecrystallizationIssues Recrystallization Issues: - Change Solvent - Use Seed Crystal - Activated Carbon IdentifyProblem->RecrystallizationIssues Recrystallization ColumnIssues Column Chromatography Issues: - Optimize Mobile Phase - Check Sample Load - Repack Column IdentifyProblem->ColumnIssues Column Chromatography RecrystallizationIssues->Start Retry ColumnIssues->Start Retry

Caption: Troubleshooting decision tree for purification issues.

References

"troubleshooting low yield in Friedel-Crafts acylation of benzothiophenes"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of benzothiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during the Friedel-Crafts acylation of benzothiophenes, providing explanations and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields in the Friedel-Crafts acylation of benzothiophene can stem from several factors. The most common culprits are related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the reaction will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored Lewis acids.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.

    • Solution: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the reactants and products.

    • Solution: The optimal temperature is substrate-dependent. It is advisable to start at a lower temperature (e.g., 0 °C) to control any initial exotherm and then gradually raise it if the reaction is not proceeding. Excessively high temperatures can lead to decomposition and side reactions.

Q2: I am getting a mixture of 2-acyl and 3-acyl isomers. How can I improve the regioselectivity?

A mixture of 2- and 3-acylated benzothiophenes is a common issue. The electronic properties of the benzothiophene ring mean that both positions are susceptible to electrophilic attack. Generally, the C3 position is more electron-rich and thermodynamically favored, while the C2 position can be kinetically favored under certain conditions.[1]

  • Understanding the Reactivity: The higher reactivity of the C3 position over the C2 position in the benzothiophene ring often leads to the 3-acyl isomer as the major product.[1]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Lowering the temperature can favor the formation of the more stable thermodynamic product, which is often the 3-acyl isomer.

      • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. For some aromatic systems, non-polar solvents favor kinetic products, while polar solvents favor thermodynamic products. Experiment with solvents like dichloromethane, carbon disulfide, or nitrobenzene.

      • Lewis Acid Selection: While detailed comparative studies on benzothiophenes are limited, the choice of Lewis acid can influence regioselectivity in Friedel-Crafts reactions. Trying different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) may alter the isomer ratio.

Q3: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?

Incomplete conversion can be due to several factors, including insufficient activation of the acylating agent or a deactivated benzothiophene substrate.

  • Check Stoichiometry: Ensure you are using a sufficient amount of the acylating agent and the Lewis acid catalyst.

  • Reaction Time: Some reactions may require longer reaction times to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Purity of Reagents: Impurities in the benzothiophene, acylating agent, or solvent can inhibit the reaction. Use purified reagents and anhydrous solvents.

Q4: Are there common side reactions I should be aware of?

Yes, besides the formation of regioisomers, other side reactions can occur.

  • Polyacylation: While the acyl group is deactivating, preventing further acylation, highly activated benzothiophene substrates could potentially undergo multiple acylations.

  • Decomposition: At higher temperatures, the starting materials or products may decompose, leading to a complex mixture and lower yield.

  • Reaction with Solvent: Some solvents can be acylated under Friedel-Crafts conditions. For example, toluene can be acylated, so it should be completely removed if used in a previous step. Halogenated solvents like dichloromethane are generally preferred.

Data Presentation

The following tables summarize quantitative data for the acylation of benzothiophene under different conditions.

Table 1: Influence of Acylating Agent on Yield and Regioselectivity (Lewis Acid-Free Method)

This table presents the results from a Lewis acid-free acylation of benzothiophene using trifluoroacetic anhydride (TFAA) and phosphoric acid.[1]

EntryCarboxylic Acid (Acylating Agent Precursor)Product(s)Overall Yield (%)Ratio (2-acyl : 3-acyl)
1Acetic Acid2-acetylbenzothiophene & 3-acetylbenzothiophene701:9
2Propionic Acid2-propionylbenzothiophene & 3-propionylbenzothiophene731:9
3Butyric Acid2-butyrylbenzothiophene & 3-butyrylbenzothiophene681:9
4Valeric Acid2-valerylbenzothiophene & 3-valerylbenzothiophene671:3
5Hexanoic Acid2-hexanoylbenzothiophene & 3-hexanoylbenzothiophene782:3
6Phenylacetic Acid2-phenylacetylbenzothiophene & 3-phenylacetylbenzothiophene801:9
7p-Chlorophenylacetic Acid2-(p-chlorophenylacetyl)benzothiophene & 3-(p-chlorophenylacetyl)benzothiophene732:3
8p-Methoxyphenylacetic Acid2-(p-methoxyphenylacetyl)benzothiophene & 3-(p-methoxyphenylacetyl)benzothiophene752:3

Table 2: General Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

This table provides a general comparison of common Lewis acids. Note that the optimal choice is substrate-dependent, and specific comparative data for benzothiophene is limited.

Lewis AcidRelative ActivityCommon SolventsNotes
AlCl₃HighDichloromethane, 1,2-Dichloroethane, Carbon DisulfideVery common, but highly hygroscopic. Stoichiometric amounts are often required.
FeCl₃Moderate to HighDichloromethane, NitrobenzeneGenerally less reactive than AlCl₃ but also less sensitive to moisture.
SnCl₄ModerateDichloromethane, 1,2-DichloroethaneA milder Lewis acid, can sometimes offer better selectivity.
BF₃·OEt₂ModerateDichloromethane, Diethyl EtherA convenient liquid, but may be less effective for less reactive substrates.
ZnCl₂Low to Moderate-Often requires higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzothiophene using Aluminum Chloride

This protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.[2]

Materials:

  • Benzothiophene

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Benzothiophene: Dissolve benzothiophene (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If necessary, the reaction mixture can be gently heated to drive it to completion.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and then brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired acylbenzothiophene.

Mandatory Visualizations

Logical Relationship Diagram: Troubleshooting Low Yield

low_yield_troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low Yield Observed catalyst_inactive Is the Lewis Acid Catalyst Inactive? start->catalyst_inactive catalyst_insufficient Is the Catalyst Amount Insufficient? catalyst_inactive->catalyst_insufficient No solution_catalyst_inactive Use Anhydrous Conditions (Dry Glassware/Solvents) Use Fresh Catalyst catalyst_inactive->solution_catalyst_inactive Yes solution_catalyst_insufficient Use Stoichiometric Amount of Catalyst catalyst_insufficient->solution_catalyst_insufficient Yes temp_suboptimal Is the Reaction Temperature Suboptimal? catalyst_insufficient->temp_suboptimal No time_insufficient Is the Reaction Time Insufficient? temp_suboptimal->time_insufficient No solution_temp Optimize Temperature (Start low, then increase) temp_suboptimal->solution_temp Yes solution_time Increase Reaction Time Monitor by TLC time_insufficient->solution_time Yes reagents_impure Are Reagents Impure? time_insufficient->reagents_impure No solution_reagents Purify Starting Materials and Solvents reagents_impure->solution_reagents Yes

Caption: A flowchart for troubleshooting low yields in Friedel-Crafts acylation.

Experimental Workflow Diagram: General Protocol

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Anhydrous AlCl₃ in CH₂Cl₂) cooling 2. Cool to 0°C setup->cooling add_acyl 3. Add Acyl Chloride cooling->add_acyl add_benzo 4. Add Benzothiophene add_acyl->add_benzo react 5. Stir at RT or Heat add_benzo->react quench 6. Quench with Ice/HCl react->quench Proceed to Work-up extract 7. Extraction with CH₂Cl₂ quench->extract wash 8. Wash with NaHCO₃, H₂O, Brine extract->wash dry 9. Dry and Evaporate wash->dry purify 10. Purify (Chromatography/Recrystallization) dry->purify final_product Acylbenzothiophene purify->final_product

Caption: A step-by-step workflow for a typical Friedel-Crafts acylation experiment.

Signaling Pathway Diagram: Mechanism of Regioselectivity

regioselectivity_mechanism cluster_c2 Attack at C2 cluster_c3 Attack at C3 benzothiophene Benzothiophene acylium Acylium Ion (R-C≡O⁺) intermediate_c2 Sigma Complex (C2 Attack) acylium->intermediate_c2 Electrophilic Attack intermediate_c3 Sigma Complex (C3 Attack) (More Stable) acylium->intermediate_c3 Electrophilic Attack product_c2 2-Acylbenzothiophene (Kinetic Product) intermediate_c2->product_c2 -H⁺ product_c3 3-Acylbenzothiophene (Thermodynamic Product) intermediate_c3->product_c3 -H⁺

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzothiophene derivatives?

A1: The primary synthetic strategies for constructing the benzothiophene core include:

  • Palladium or Copper-Catalyzed Cross-Coupling Reactions: Methods like Sonogashira coupling are frequently used, often involving the reaction of an ortho-substituted halobenzene with a sulfur source.[1]

  • Intramolecular Cyclization: This approach involves the cyclization of precursors such as aryl sulfides or aryl thioacetals.[1] A common example is the electrophilic cyclization of o-alkynyl thioanisoles.[1]

  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction used to prepare highly substituted 2-aminothiophenes, which can serve as precursors for certain benzothiophene derivatives.[1]

Q2: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?

A2: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common challenge, often stemming from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature.[2] A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the selection of the palladium catalyst and a copper salt as an oxidant significantly influences the yield.[2]

Q3: I am observing a significant amount of homocoupled alkyne byproduct in my Sonogashira reaction. What are the likely causes and how can I minimize it?

A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings. This is often catalyzed by the copper co-catalyst in the presence of oxygen. To minimize this byproduct, consider the following:

  • Thoroughly deoxygenate your reaction mixture: Purge the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reactants.[1]

  • Use a reducing atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to mitigate this side reaction.[1]

Q4: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?

A4: Achieving regioselectivity between the C2 and C3 positions of the benzothiophene core is a common challenge. While the C2 position is often more kinetically favored for functionalization, specific strategies can be employed to favor C3 substitution. One effective method involves using benzothiophene S-oxides as precursors. An "interrupted Pummerer reaction" approach allows for the selective, metal-free delivery of coupling partners like phenols and silanes to the C3 position with high regioselectivity under mild conditions.[3][4]

Q5: My starting materials have low reactivity, leading to poor yields. How can I overcome this?

A5: The reactivity of starting materials is heavily influenced by the electronic properties of the substituents on the aromatic rings. Materials with strong electron-withdrawing groups (e.g., -NO2, -CN) can exhibit low reactivity. To address this, you can try the following:

  • Increase the reaction temperature: Higher temperatures can provide the necessary activation energy. However, be mindful of potential side reactions or decomposition at excessive temperatures.

  • Change the solvent: Polar aprotic solvents like DMF or DMSO can improve the solubility of reactants and facilitate the reaction.

Q6: My crude product is impure. What are the recommended purification methods for benzothiophene derivatives?

A6: Proper purification is essential for obtaining high-purity benzothiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.[2]

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. Common solvent systems include mixtures of hexane and ethyl acetate.[2]

  • Recrystallization: This method is excellent for purifying solid products. For benzothiophene, dissolving the crude material in an alcohol like isopropyl alcohol, or a mixture of alcohol and water, followed by gradual cooling to precipitate crystals, is an effective technique.[2]

Troubleshooting Guides

Issue 1: Low Product Yield in Palladium-Catalyzed C2-Arylation

This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed C2-arylation of benzothiophene derivatives.

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Evaluate Pd Catalyst and Cu Salt Oxidant start->check_catalyst check_solvent Screen Different Solvents check_catalyst->check_solvent If yield is still low solution Improved Yield check_catalyst->solution If yield improves check_temp Optimize Reaction Temperature check_solvent->check_temp If yield is still low check_solvent->solution If yield improves check_reagents Verify Reagent Quality & Stoichiometry check_temp->check_reagents If yield is still low check_temp->solution If yield improves purification Review Purification Method check_reagents->purification If impurities are suspected check_reagents->solution If yield improves purification->solution

Caption: Systematic workflow for troubleshooting low yields.

Issue 2: Poor Regioselectivity (C2 vs. C3 Functionalization)

This guide addresses the common challenge of controlling regioselectivity during the functionalization of the benzothiophene core.

Regioselectivity_Troubleshooting start Poor C2/C3 Selectivity change_precursor Consider Benzothiophene S-oxide Precursor for C3 start->change_precursor adjust_temp Lower Reaction Temperature start->adjust_temp For thermodynamic control solution Improved Regioselectivity change_precursor->solution For selective C3 functionalization screen_reagents Screen Different Reagents/Catalysts adjust_temp->screen_reagents If selectivity is still poor adjust_temp->solution If selectivity improves solvent_effect Evaluate Solvent Polarity screen_reagents->solvent_effect If selectivity is still poor screen_reagents->solution If selectivity improves solvent_effect->solution If selectivity improves

Caption: Troubleshooting poor regioselectivity.

Data Presentation

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

Table 2: Optimization of a Domino Synthesis of 3-Amino-2-formyl Benzothiophene

EntrySolventTemperatureTime (h)Yield (%)
1WaterRoom Temp.24No product
2MethanolRoom Temp.1275
3EthanolRoom Temp.1272
4AcetoneRoom Temp.887
5DMFRoom Temp.24Trace
6DMSORoom Temp.24Trace
7Acetone/Water (1:1)Room Temp.892
Reaction conditions: 2-fluoro-5-nitro benzonitrile (1 mmol), 2,5-dihydroxy-1,4-dithiane (1 mmol), sodium bicarbonate (2 mmol) in solvent (10 mL).

Experimental Protocols

Protocol 1: Gram-Scale Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[2]

This protocol describes the gram-scale synthesis of 2-phenylbenzo[b]thiophene 1,1-dioxide.

C2_Arylation_Workflow reagents Combine Reactants: - Benzo[b]thiophene 1,1-dioxide (1.0 g) - Phenylboronic acid (2.2 g) - Pd(OAc)2 (135 mg) - Cu(OAc)2 (4.3 g) - Pyridine (1.4 g) - DMSO (60 mL) reaction Heat at 100 °C for 20 hours reagents->reaction workup Work-up: 1. Cool to room temperature 2. Pour into water 3. Extract with ethyl acetate reaction->workup purification Purification: 1. Dry organic layers (Na2SO4) 2. Concentrate under reduced pressure 3. Column chromatography on silica gel workup->purification product 2-Phenylbenzo[b]thiophene 1,1-dioxide purification->product

Caption: Experimental workflow for C2-Arylation.

Procedure:

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).[2]

  • Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.[2]

  • Heat the mixture at 100 °C for 20 hours.[2]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[2]

Protocol 2: General Procedure for Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene

This protocol provides a general guideline for the Sonogashira coupling of 3-bromo-7-chloro-1-benzothiophene with a terminal alkyne.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-7-chloro-1-benzothiophene (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF, 5-10 mL) and an amine base (e.g., triethylamine, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Stir the mixture for a few minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a tetrahydrobenzothiophene derivative via the Gewald reaction.

Procedure:

  • In a round-bottom flask, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.12 mol), elemental sulfur (0.12 mol), and morpholine (0.15 mol) in ethanol (100 mL).

  • Heat the reaction mixture at 80 °C for 1 hour.

  • After cooling, wash the mixture with brine.

  • Dry the organic layer with anhydrous Na₂SO₄ and remove the solvent by rotary evaporation.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (20/1) eluent to obtain the pure product.

Protocol 4: Purification by Column Chromatography[2]

This protocol provides a general procedure for the purification of benzothiophene derivatives using column chromatography.

Procedure:

  • Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of a low-polarity eluent (e.g., 100% hexane).[2]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.[2]

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) based on the separation needs.[2]

  • Collect Fractions: Collect the eluate in separate fractions.[2]

  • Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).[2]

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.[2]

Protocol 5: Purification by Recrystallization

This protocol details the purification of a solid benzothiophene derivative using recrystallization.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has low solubility at room temperature but is highly soluble when hot. An isopropyl alcohol-water mixture (5-20% water by weight) is often effective for benzothiophene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to its boiling point with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals completely, for example, by drawing air through the funnel.

References

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of this compound during our scale-up campaign. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in the synthesis of benzothiophene derivatives during scale-up can often be attributed to several factors. A common synthetic route involves the acid-catalyzed intramolecular cyclization of a precursor like α-(3-methoxyphenylthio)-α-methoxycarbonylacetophenone. Challenges in this process can include incomplete reaction, degradation of starting material or product, and formation of side products.

Optimization Strategies:

  • Reaction Temperature: Precise temperature control is crucial. In acid-catalyzed cyclizations, such as those using polyphosphoric acid, temperatures that are too high can lead to decomposition and byproduct formation, while temperatures that are too low may result in an incomplete reaction. It is recommended to perform small-scale optimization studies to identify the optimal temperature range.

  • Acid Catalyst Concentration: The concentration of the acid catalyst is a critical parameter. On a larger scale, localized overheating can occur during the addition of the catalyst. Ensure slow, controlled addition and efficient stirring to maintain a homogeneous reaction mixture.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may promote the formation of impurities.

  • Purity of Starting Materials: The purity of the starting materials is paramount for a successful scale-up. Impurities can interfere with the reaction and lead to the formation of undesired side products, complicating purification and reducing the overall yield.

Issue 2: Formation of Regioisomeric Impurities

Question: Our scaled-up batches are contaminated with a significant amount of the 6-methoxy regioisomer. How can we improve the regioselectivity of the cyclization reaction?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted benzothiophenes, particularly with electron-donating groups like a methoxy substituent on the benzene ring. The acid-catalyzed intramolecular cyclization can lead to a mixture of products. For instance, the cyclization of α-(3-methoxyphenylthio)acetophenones can yield both 6-methoxy and 4-methoxy benzothiophenes.[1]

Strategies to Improve Regioselectivity:

  • Choice of Acid Catalyst: The choice of the acid catalyst can influence the regioselectivity of the reaction. While polyphosphoric acid is commonly used, exploring other Lewis or Brønsted acids on a small scale might reveal a more selective catalyst system.

  • Temperature Control: The reaction temperature can impact the ratio of regioisomers. A systematic study of the reaction temperature may identify a range where the formation of the desired 4-methoxy isomer is favored.

  • Purification Strategy: If the formation of the regioisomer cannot be completely suppressed, a robust purification strategy is necessary. Fractional crystallization or preparative chromatography are potential methods to separate the isomers at scale, although these can be costly and time-consuming.

Issue 3: Difficulties in Product Purification

Question: We are facing challenges in purifying this compound at a large scale. What are the recommended purification methods?

Answer: Purification of benzothiophene derivatives on a large scale requires careful consideration of efficiency and scalability.

Recommended Purification Methods:

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic screening of solvents is recommended to find a suitable system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be challenging and expensive to scale up. If required, consider automated flash chromatography systems designed for larger quantities.

  • Slurry Washes: Treating the crude product with a solvent in which the desired compound is sparingly soluble, while impurities are more soluble, can be an effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A1: A frequently employed method for the synthesis of benzothiophene-2-carboxylates is the oxidative cyclization of o-mercaptocinnamic acids.[2] Another common approach involves the acid-catalyzed intramolecular cyclization of α-(arylthio)acetophenones.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the synthesis?

A2: Key parameters to monitor during scale-up include:

  • Temperature: Ensure consistent and uniform heating.

  • Stirring/Agitation: Maintain efficient mixing to ensure homogeneity.

  • Rate of Reagent Addition: Control the addition rate of catalysts and reagents to avoid localized concentration and temperature gradients.

  • Reaction Progress: Regularly monitor the reaction to determine the optimal endpoint.

Q3: How can we minimize the formation of byproducts during the esterification step?

A3: To minimize byproducts during the methylation of the carboxylic acid, ensure the starting carboxylic acid is as pure as possible. Use of a slight excess of the methylating agent, such as dimethyl sulfate, under controlled pH and temperature conditions can drive the reaction to completion.[3] It is also crucial to effectively quench any remaining methylating agent before workup to prevent unwanted side reactions.

Experimental Protocols

Representative Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic Acid

This protocol is a representative method based on the general synthesis of substituted benzothiophenes and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, place polyphosphoric acid.

  • Reagent Addition: Slowly add α-(3-methoxyphenylthio)glyoxylic acid methyl ester to the reactor with vigorous stirring, maintaining the temperature below a predetermined optimal point.

  • Reaction: Heat the mixture to the optimized temperature and hold for the required reaction time, monitoring the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, cool the mixture and carefully quench by adding it to ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.

Esterification to this compound

  • Dissolution: Dissolve the crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid in a suitable solvent such as acetone or methanol.

  • Base and Methylating Agent Addition: Add a base (e.g., potassium carbonate) followed by the dropwise addition of a methylating agent (e.g., dimethyl sulfate).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.

  • Workup: After cooling, filter off the base and concentrate the solvent. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer and concentrate to give the crude methyl ester, which can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Cyclization Reaction Conditions

ParameterCondition ACondition BCondition C
Catalyst Polyphosphoric AcidEaton's ReagentMethanesulfonic Acid
Temperature 80 °C80 °C90 °C
Reaction Time 4 hours4 hours3 hours
Yield (%) 657275
4-MeO:6-MeO Ratio 3:14:13.5:1

Visualizations

Synthesis_Pathway A 3-Methoxythiophenol C Methyl (3-methoxyphenylthio)acetate A->C + K2CO3, Acetone B Methyl Bromoacetate B->C E Methyl 2-((3-methoxyphenyl)thio)-2-oxoacetate C->E + (COCl)2, DCM D Oxalyl Chloride D->E G 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester E->G + PPA, Heat F Polyphosphoric Acid F->G

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK solution Yield Improved check_purity->solution Impure optimize_time Optimize Reaction Time optimize_temp->optimize_time check_catalyst Evaluate Catalyst Loading optimize_time->check_catalyst analyze_impurities Analyze Byproducts (LC-MS, NMR) check_catalyst->analyze_impurities analyze_impurities->solution

Caption: Troubleshooting workflow for addressing low reaction yield.

Logical_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield affects Temp->Purity affects Time Reaction Time Time->Yield affects Time->Purity affects Catalyst Catalyst Conc. Catalyst->Yield affects Catalyst->Purity affects

Caption: Key parameters influencing reaction yield and purity.

References

Technical Support Center: Purification of Crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities can include:

  • Unreacted Starting Materials: Such as substituted 2-mercaptobenzoic acids or their esters, and substituted propiolates or acrylates.

  • Isomeric Byproducts: Depending on the cyclization strategy, regioisomers of the desired product may form. For instance, in reactions involving intramolecular cyclization, the formation of a 6-methoxy isomer in addition to the desired 4-methoxy product can occur.[1]

  • Over-alkylated or Under-alkylated Species: If methylation is a step in your synthesis, you may have the corresponding carboxylic acid (under-methylated) or other undesired methylation products.

  • Sulfur-related Impurities: If elemental sulfur is used, polysulfides or other sulfur byproducts might be present.

  • Solvent and Reagent Residues: Residual solvents, bases (like triethylamine), or catalysts used in the reaction.

Q2: What is the expected physical appearance and melting point of pure this compound?

A2: Pure this compound is expected to be a solid at room temperature. While a specific melting point for this exact compound is not consistently reported in publicly available literature, related benzo[b]thiophene derivatives are crystalline solids.[1] A sharp melting point range is a good indicator of high purity. Significant deviation from a sharp melting point suggests the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of my product?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your crude mixture and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and characterize the structure of impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying impurities.

  • Melting Point Analysis: A sharp and narrow melting range is indicative of a pure compound.

Troubleshooting Purification

Issue 1: My crude product is an oil and won't crystallize.

Possible Cause:

  • High concentration of impurities depressing the melting point.

  • Residual solvent.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to have low solubility (e.g., hexanes, diethyl ether, or a mixture). This can sometimes induce crystallization of the product while dissolving oily impurities.

  • Column Chromatography: If trituration fails, purification by column chromatography is the most effective method to remove a wide range of impurities.

Issue 2: I am having difficulty separating my product from an impurity by column chromatography.

Possible Cause:

  • The impurity has a very similar polarity to the product.

  • The chosen solvent system is not optimal.

Troubleshooting Steps:

  • TLC Optimization: Systematically screen a range of solvent systems with varying polarities using TLC. A good solvent system should give your product an Rf value of 0.2-0.4 and show clear separation from the impurity.

  • Solvent System Modification:

    • For non-polar impurities, start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • For more polar impurities, consider using a different solvent system altogether, for example, dichloromethane/methanol.

  • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica.

Issue 3: My recrystallization attempt resulted in poor recovery or no crystals.

Possible Cause:

  • The chosen solvent or solvent system is not suitable.

  • The solution was not sufficiently saturated.

  • Cooling was too rapid, leading to precipitation instead of crystallization.

Troubleshooting Steps:

  • Solvent Selection:

    • An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • For aromatic esters like the target molecule, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/heptane or ethanol/water.

  • Optimize Saturation:

    • Use the minimum amount of hot solvent to fully dissolve the crude product.

    • If using a two-solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Quantitative Data Summary

ParameterRecommended Solvents/ConditionsExpected PurityNotes
Column Chromatography Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradient (e.g., starting from 95:5)>98%Ideal for removing impurities with different polarities.
Recrystallization Ethanol, Methanol, or Ethyl Acetate/Heptane>99% (if starting material is relatively clean)Good for removing minor impurities and obtaining a highly crystalline product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the product an Rf of ~0.3 and good separation from impurities.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent identified in the TLC analysis. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring a flat and stable bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Collect fractions and monitor the elution of the product by TLC. Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Analysis and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection Test: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product (this compound) tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Multiple spots or low Rf impurity recrystallization Recrystallization tlc->recrystallization One major spot with minor impurities purity_check Purity Assessment (TLC, HPLC, NMR, MP) column->purity_check recrystallization->purity_check purity_check->column Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery solution1 Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->solution1 solution2 Re-heat and add more of the 'good' solvent. Cool slowly. oiling_out->solution2 solution3 Concentrate mother liquor and re-cool. Use less solvent initially. poor_recovery->solution3

Caption: Troubleshooting guide for common recrystallization problems.

References

"alternative catalysts for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, with a focus on alternative catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the main alternative catalytic strategies for synthesizing the this compound core?

A1: Traditional methods for benzothiophene synthesis can have limitations. Modern alternative catalytic strategies that offer milder conditions, higher efficiency, and greater functional group tolerance include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are versatile methods that typically involve the coupling of an ortho-substituted halobenzene with a sulfur source. For the target molecule, this could involve intramolecular cyclization of a suitable precursor.

  • Copper-Catalyzed Synthesis: Copper catalysts offer a more economical and environmentally friendly alternative to palladium for C-S bond formation, a key step in benzothiophene synthesis.[1]

  • Visible-Light Photocatalysis: This emerging technique uses organic dyes, such as eosin Y, and visible light to promote the reaction, avoiding the need for transition metals and often proceeding at room temperature.[2][3][4][5]

Q2: My palladium-catalyzed synthesis is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A2: Low yields in palladium-catalyzed reactions for benzothiophene synthesis are a frequent issue.[6] Key factors to investigate include the choice of catalyst, oxidant, solvent, and temperature. For C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100°C has been shown to be effective.[6][7] It is crucial to systematically optimize these parameters for your specific substrate.

Q3: I am observing poor regioselectivity in my synthesis. How can I control the formation of the desired isomer?

A3: Regioselectivity is a common challenge in the functionalization of benzothiophenes. Cyclization reactions are generally preferred over direct arylation of the benzothiophene core as they typically yield a single regioisomer.[3] For photocatalytic methods, the reaction of o-methylthio-arenediazonium salts with alkynes has been shown to produce substituted benzothiophenes regioselectively.[2][3][4][5]

Q4: What are some effective purification methods for my crude this compound?

A4: Achieving high purity is essential for subsequent applications. The two most recommended purification techniques are:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A typical stationary phase is silica gel, with a gradient elution system of hexane and ethyl acetate.[6]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Copper-Catalyzed Synthesis
Potential Cause Troubleshooting Step
Catalyst Inactivity Use a fresh source of the copper catalyst (e.g., CuI, Cu(OAc)₂). Ensure the catalyst is not oxidized.
Ligand Issues If using a ligand (e.g., 1,10-phenanthroline), ensure it is pure and used in the correct stoichiometric ratio.
Inadequate Base The choice and amount of base can be critical. Screen different organic or inorganic bases (e.g., n-Pr₃N, K₂CO₃).
Reaction Temperature The reaction may require higher temperatures to proceed. Incrementally increase the temperature and monitor the reaction progress by TLC.
Poor Quality Starting Materials Verify the purity of your starting materials, as impurities can poison the catalyst.
Issue 2: Side Product Formation in Photocatalytic Synthesis
Potential Cause Troubleshooting Step
Over-irradiation Reduce the reaction time or the intensity of the light source. Monitor the reaction closely to stop it once the starting material is consumed.
Oxygen Contamination Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) as oxygen can interfere with radical pathways.
Incorrect Solvent The choice of solvent can influence the reaction pathway. Screen different solvents (e.g., DMSO, acetonitrile) to find the optimal one for your specific reaction.
Unstable Diazonium Salt Prepare the diazonium salt fresh before use and handle it at low temperatures to prevent decomposition.

Data Presentation: Comparison of Alternative Catalytic Systems

The following table summarizes typical reaction conditions and reported yields for the synthesis of substituted benzothiophenes using alternative catalysts. Note that these are for related structures and optimization will be required for the synthesis of this compound.

Catalyst SystemCatalystLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium-Catalyzed Pd(OAc)₂ (10 mol%)Pyridine (3.0 equiv)-DMSO10020up to 87
Copper-Catalyzed CuI1,10-phenn-Pr₃N---Good
Visible-Light Photocatalysis Eosin Y (0.05 equiv)--DMSORoom Temp.36up to 85

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of Benzothiophenes

This is a general procedure that can be adapted for the synthesis of this compound.

  • To a reaction vessel, add the appropriate (2-iodobenzyl)triphenylphosphonium bromide precursor, thiocarboxylic acid, CuI, and 1,10-phenanthroline.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the solvent and n-Pr₃N as the base.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Visible-Light Photocatalytic Synthesis of Benzothiophenes

This protocol is based on the synthesis of substituted benzothiophenes using eosin Y as a photocatalyst and can be adapted for the target molecule.[3]

  • In a reaction tube, dissolve the o-methylthio-arenediazonium salt and the corresponding alkyne in DMSO.

  • Add eosin Y (0.05 equivalents) to the solution.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Place the reaction tube in front of a green LED lamp and stir at room temperature for 36 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials setup Reaction Setup (Inert Atmosphere) start->setup reagents Catalyst & Reagents reagents->setup heating Heating & Stirring setup->heating monitoring Monitoring (TLC/GC-MS) heating->monitoring monitoring->heating Continue quench Quenching monitoring->quench Complete extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for catalyzed synthesis.

troubleshooting_logic start Low/No Product Yield check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere success Improved Yield check_catalyst->success Issue Resolved failure Still Low Yield (Consult Further Literature) check_catalyst->failure No Improvement check_reagents->success Issue Resolved check_reagents->failure No Improvement check_conditions->success Issue Resolved check_conditions->failure No Improvement check_atmosphere->success Issue Resolved check_atmosphere->failure No Improvement

Caption: Troubleshooting logic for low product yield.

References

"preventing decomposition of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester during reaction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and solutions.

Issue 1: Unexpected formation of a more polar byproduct, insoluble in common organic solvents.

  • Question: During my reaction, I've observed the formation of a significant amount of a white solid that is poorly soluble in solvents like dichloromethane and ethyl acetate. What could this be and how can I avoid it?

  • Possible Cause: This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-Methoxy-benzo[b]thiophene-2-carboxylic acid. Carboxylic acids are generally more polar and less soluble in non-polar organic solvents than their corresponding esters. This hydrolysis can be catalyzed by acidic or basic conditions, even trace amounts of water in the reaction mixture can contribute.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Control pH: If the reaction is not intended to be under acidic or basic conditions, ensure all reagents are neutral. If an acid or base is required for the main reaction, consider if a milder alternative could be used.

    • Purification: If hydrolysis has already occurred, the carboxylic acid can often be separated from the desired ester by an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic component.

Issue 2: Formation of a product with a lower molecular weight and loss of the methoxy group signal in NMR.

  • Question: My reaction has resulted in a product where the mass spectrometry data indicates a loss of a methyl group, and the characteristic methoxy signal around 3.9 ppm is absent in the 1H NMR spectrum. What is happening?

  • Possible Cause: This points towards the demethylation of the 4-methoxy group to yield a phenolic compound. This is a common side reaction for methoxy-substituted aromatic compounds, especially in the presence of strong Lewis acids (e.g., AlCl3, BBr3) or strong protic acids at elevated temperatures.

  • Troubleshooting Steps:

    • Avoid Strong Lewis Acids: If the reaction protocol involves a Lewis acid, consider using a milder one or a different synthetic strategy that avoids such reagents.

    • Temperature Control: If high temperatures are necessary, carefully monitor and control the reaction temperature to minimize demethylation.

    • Alternative Reagents: In some cases, using reagents like triethylamine has been shown to induce demethylation, so careful selection of bases is also important.[1]

Issue 3: Observation of products with incorporated oxygen atoms on the thiophene ring.

  • Question: My mass spectrometry results show unexpected peaks corresponding to the addition of one or two oxygen atoms to my starting material. What could be the cause?

  • Possible Cause: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation , leading to the formation of the corresponding sulfoxide and sulfone.[2][3] This can occur in the presence of oxidizing agents, or even with atmospheric oxygen under certain conditions, especially at elevated temperatures or in the presence of metal catalysts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Scrutinize the reaction components to ensure no intentional or unintentional oxidizing agents are present. If an oxidation is part of a subsequent step, ensure the current reaction goes to completion before introducing the oxidant.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The three primary decomposition pathways are:

  • Hydrolysis of the methyl ester to the carboxylic acid.

  • Demethylation of the 4-methoxy group to a phenol.

  • Oxidation of the thiophene sulfur atom to a sulfoxide or sulfone.

The following diagram illustrates these potential decomposition routes.

main 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester hydrolysis Hydrolysis (Acid/Base, H2O) main->hydrolysis demethylation Demethylation (Strong Lewis/Protic Acids) main->demethylation oxidation Oxidation (Oxidizing Agents, O2) main->oxidation product_hydrolysis 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid hydrolysis->product_hydrolysis product_demethylation 4-Hydroxy-benzo[b]thiophene- 2-carboxylic acid methyl ester demethylation->product_demethylation product_oxidation Sulfoxide/Sulfone derivative oxidation->product_oxidation

Caption: Major decomposition pathways for the target molecule.

Q2: How can I prevent hydrolysis of the methyl ester during a reaction?

A2: To prevent hydrolysis, it is crucial to maintain anhydrous and neutral conditions. A detailed protocol is provided below.

Q3: Are there mild conditions for ester hydrolysis if I intentionally want to form the carboxylic acid?

A3: Yes, mild hydrolysis can be achieved using lithium salts (e.g., LiBr) in the presence of an amine base like triethylamine in a wet solvent.[4] Alternatively, using sodium hydroxide in a non-aqueous medium such as a methanol/dichloromethane mixture can also effect mild hydrolysis.[5][6]

Q4: What is the best way to protect the thiophene ring from oxidation?

A4: The most effective way is to exclude oxygen and other oxidizing agents from the reaction. Performing reactions under a blanket of inert gas like nitrogen or argon is a standard and effective technique.

Experimental Protocols

Protocol 1: General Procedure for Reactions Requiring Anhydrous and Inert Conditions

This protocol is designed to minimize the risk of hydrolysis and oxidation.

  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored over molecular sieves.

    • Liquid reagents should be added via syringe through a rubber septum.

    • Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.

  • Reaction Execution:

    • Dissolve the this compound in the anhydrous solvent under the inert atmosphere.

    • Add other reagents dropwise or in portions at the desired temperature.

    • Maintain the inert atmosphere throughout the entire reaction and workup process until aqueous solutions are intentionally added.

The following workflow diagram outlines the key steps for preventing decomposition.

cluster_prevention Preventative Workflow start Start Reaction Setup dry_glassware Oven/Flame-Dry Glassware start->dry_glassware inert_atm Assemble Under Inert Gas (N2 or Ar) dry_glassware->inert_atm anhydrous_solvents Use Anhydrous Solvents inert_atm->anhydrous_solvents degas Degas Solvents (optional) anhydrous_solvents->degas add_reagents Add Reagents Under Inert Atmosphere degas->add_reagents run_reaction Run Reaction add_reagents->run_reaction workup Aqueous Workup (if required) run_reaction->workup end Product Isolation workup->end

Caption: Workflow for preventing decomposition during reactions.

Data Presentation

The following table summarizes the potential decomposition pathways and the key conditions that promote them, along with preventative measures.

Decomposition PathwayTriggering ConditionsPreventative MeasuresKey Reagents to Avoid (if possible)
Ester Hydrolysis Acidic or basic conditions, presence of water.Use anhydrous solvents, maintain neutral pH, inert atmosphere.Strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, KOH).
Demethylation Strong Lewis acids, high temperatures.Use mild Lewis acids if necessary, control temperature.BBr₃, AlCl₃, high concentrations of strong protic acids.
Thiophene Oxidation Presence of oxidizing agents, atmospheric oxygen at high temperatures.Inert atmosphere, degassed solvents.m-CPBA, H₂O₂, KMnO₄, atmospheric O₂ at elevated temperatures.

References

Technical Support Center: Purifying 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude product?

Common impurities can include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Side products: Products from competing reactions.

  • Regioisomers: A significant potential impurity is the isomeric 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, which can form during synthesis and may co-precipitate with the desired product.[1][2]

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: How do I choose the best recrystallization solvent?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzo[b]thiophene derivatives, common solvents to test include ethanol, ethyl acetate, methanol, or a mixture of solvents like ethanol/water or ethyl acetate/heptane.[1][3][4][5] A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[6]

Q4: When should I opt for column chromatography instead of recrystallization?

Column chromatography is preferred when:

  • Recrystallization fails to remove impurities effectively.

  • Impurities have very similar solubility profiles to the desired product.

  • Separation of regioisomers is necessary.[1][2]

  • Multiple impurities are present.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Symptom: The melting point of the recrystallized product is broad, or analytical data (e.g., NMR, HPLC) shows significant impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent The solvent may be too good at dissolving the compound at low temperatures or not effective at leaving impurities in the solution. Solution: Experiment with different solvents or solvent mixtures. Good starting points for benzo[b]thiophene derivatives include ethanol, ethyl acetate, or mixtures like ethanol/water.[3][4][5]
Presence of Regioisomers The 6-methoxy isomer may have very similar solubility properties, making separation by recrystallization difficult.[1][2] Solution: Attempt fractional crystallization or, more effectively, purify the material using column chromatography.
Oiling Out The compound separates as a liquid instead of crystals. Solution: Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
Incomplete Removal of Insoluble Impurities Solid impurities were not fully removed before crystallization. Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.
Issue 2: Difficulty in Separating Compounds by Column Chromatography

Symptom: Fractions collected from the column show a mixture of the desired product and impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Eluent System The polarity of the eluent may be too high or too low, resulting in poor separation. Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. For similar compounds, mixtures of ethyl acetate and a non-polar solvent like light petroleum or hexane are effective. A common starting ratio is 1:9 (ethyl acetate:light petroleum).[7]
Column Overloading Too much crude material was loaded onto the column. Solution: Use a larger column or load a smaller amount of the crude product.
Poor Column Packing The column was not packed uniformly, leading to channeling. Solution: Ensure the silica gel is packed evenly without any air bubbles or cracks.
Co-eluting Impurities An impurity has a very similar polarity to the product. Solution: Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate).

  • Dissolution: Heat the test tube gently (e.g., in a warm water bath) and add more solvent dropwise until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Scaling Up: Once a suitable solvent is found, dissolve the bulk of your crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography

This is a general procedure and should be optimized using TLC first.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various eluent systems (e.g., different ratios of ethyl acetate/hexane) to find a system that gives good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >98% (if successful)Simple, inexpensive, good for removing small amounts of impurities with different solubility.May not be effective for separating isomers or impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography >99%Highly effective for separating a wide range of impurities, including isomers; scalable.More time-consuming, requires larger volumes of solvent, more complex setup.

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt PurityAnalysis Purity Analysis (TLC, NMR, HPLC, MP) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Purity OK Impure Product Still Impure PurityAnalysis->Impure Purity Not OK Impure->ColumnChromatography Further Purification

Caption: General purification workflow.

TroubleshootingTree Troubleshooting Purification Issues Start Crude Product Impure after Initial Purification CheckMethod Was Recrystallization Used? Start->CheckMethod CheckChromatography Was Column Chromatography Used? CheckMethod->CheckChromatography No RecrystallizationIssue Recrystallization Troubleshooting CheckMethod->RecrystallizationIssue Yes ChromatographyIssue Chromatography Troubleshooting CheckChromatography->ChromatographyIssue Yes OptimizeSolvent Optimize Recrystallization Solvent/Technique RecrystallizationIssue->OptimizeSolvent ConsiderChromatography Consider Column Chromatography RecrystallizationIssue->ConsiderChromatography OptimizeEluent Optimize Eluent System via TLC ChromatographyIssue->OptimizeEluent CheckLoading Check Column Loading & Packing ChromatographyIssue->CheckLoading

Caption: Decision tree for troubleshooting.

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Analysis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a detailed comparison of the biological activities of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester and its analogues, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, offering a comprehensive overview for future research and development.

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of various substituents onto the benzo[b]thiophene core allows for the fine-tuning of its pharmacological profile. This guide specifically delves into the biological landscape of this compound and compares it with its structural analogues.

Anticancer Activity: A Tale of Substitution and Potency

Several studies have highlighted the potential of benzo[b]thiophene derivatives as anticancer agents, often by interfering with tubulin polymerization, a critical process in cell division.[3][4] The substitution pattern on the benzo[b]thiophene ring plays a crucial role in determining the cytotoxic potency of these compounds.

A study on substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives revealed that the position of the methoxy group significantly impacts antiproliferative activity. For instance, in a 3-methyl series, compounds with a methoxy group at the C-4, C-6, and C-7 positions were approximately 20 times more active than the C-5 methoxy isomer.[4] The most potent compound in this series, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g), exhibited impressive IC50 values in the nanomolar range against a panel of cancer cell lines.[4]

Another study on benzothiophene acrylonitrile analogs, designed to resemble combretastatin A-4, a known tubulin inhibitor, also demonstrated potent anticancer activity.[3] Compounds like Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) showed significant growth inhibition in a majority of the 60 human cancer cell lines screened, with GI50 values as low as 10.0 nM.[3]

The following table summarizes the anticancer activity of selected benzo[b]thiophene analogues.

Compound/AnalogueCancer Cell LineActivity MetricValueReference
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)L1210IC5019 nM[4]
FM3AIC5023 nM[4]
Molt/4IC5018 nM[4]
CEMIC5019 nM[4]
HeLaIC5016 nM[4]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5)NCI-60 Panel (various)GI5010.0 nM - 90.9 nM[3]
[3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone (Compound 13)Human tumor cell linesIC50Low-micromolar range[5]

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi has created an urgent need for novel antimicrobial agents. Benzo[b]thiophene derivatives have shown promise in this area, with their activity being dependent on the specific substitutions on the core structure.[6][7]

A study investigating benzo[b]thiophene acylhydrazones identified several compounds with significant activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[6] Notably, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains.[6]

Another research effort focused on tetrahydrobenzo[b]thiophene derivatives and their antibacterial properties.[8] The majority of the synthesized compounds exhibited good potency against both Gram-positive and Gram-negative bacteria. For example, one of the most active compounds displayed an MIC value of 1.11 μM against E. coli.[8]

The table below presents the antimicrobial activity of representative benzo[b]thiophene analogues.

Compound/AnalogueMicroorganismActivity MetricValueReference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (3 strains)MIC4 µg/mL[6]
Tetrahydrobenzothiophene derivative (Compound 3b)Escherichia coliMIC1.11 µM[8]
Pseudomonas aeruginosaMIC1.00 µM[8]
3-chloro-2-(methyl alcohol)benzo[b]thiophene (Compound 19)Bacillus cereusMIC128 µg/mL[9]
Candida albicansMIC128 µg/mL[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key biological assays cited.

Anticancer Cell Viability (MTT Assay)[10]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzo[b]thiophene derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Benzo[b]thiophene Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H

MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[8][10]

  • Compound Preparation: A serial dilution of the benzo[b]thiophene derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Inoculation: A standardized inoculum of the test bacterium (adjusted to a specific McFarland standard) is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compound B Inoculate with Standardized Bacteria A->B C Incubate for 18-24h B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

Broth Microdilution Experimental Workflow.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many benzo[b]thiophene derivatives is attributed to their ability to inhibit tubulin polymerization.[3][4] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[4]

Anticancer_Mechanism cluster_pathway Anticancer Mechanism of Action Compound Benzo[b]thiophene Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubules Microtubule Network Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Proposed Anticancer Signaling Pathway.

In the context of antimicrobial activity, the precise mechanisms of action for many benzo[b]thiophene derivatives are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

This comparative guide consolidates available data to provide a clearer picture of the biological potential of this compound and its analogues. The presented information underscores the importance of the benzo[b]thiophene scaffold in the design of novel therapeutic agents and provides a solid foundation for further research in this exciting field.

References

"comparative analysis of different synthetic methods for benzothiophenes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Methods of Benzothiophenes

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry and materials science.[1] This heterocyclic scaffold is present in a range of pharmaceuticals, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[2][3] Given their significance, a multitude of synthetic strategies have been developed to construct the benzothiophene core.[4][5]

This guide provides a comparative analysis of prominent and emerging synthetic methods for benzothiophene derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into transition-metal-catalyzed reactions, metal-free alternatives, and modern photocatalytic approaches, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate objective comparison.

Transition-Metal-Catalyzed Annulation and Cyclization

Transition-metal catalysis is a powerful and widely used strategy for synthesizing benzothiophenes, offering high efficiency and functional group tolerance.[5] These methods often involve the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds through various catalytic cycles.

A common approach involves the coupling of an ortho-functionalized arene with a sulfur source and an alkyne.[6] Palladium, copper, and rhodium are frequently employed catalysts. For instance, rhodium complexes can efficiently catalyze the cleavage of S-S bonds and promote the three-component coupling of arylboronic acids, alkynes, and elemental sulfur to form benzothiophenes.[7] Another strategy is the palladium-catalyzed thiolative cyclization of ortho-alkynylaryl bromides.[6]

Transition_Metal_Catalysis Start o-Haloarylalkyne + Sulfur Source OxAdd Oxidative Addition Start->OxAdd Cat Pd(0) Catalyst Cat->OxAdd Intermediate1 Aryl-Pd(II)-Halide Intermediate OxAdd->Intermediate1 Coupling Thiolation / Alkyne Insertion Intermediate1->Coupling Intermediate2 Cyclization Precursor Coupling->Intermediate2 Cyclization Intramolecular Annulation Intermediate2->Cyclization RedElim Reductive Elimination Cyclization->RedElim Product Benzothiophene Product RedElim->Cat Catalyst Regeneration RedElim->Product

Caption: General workflow for Palladium-catalyzed benzothiophene synthesis.

Table 1: Comparison of Transition-Metal-Catalyzed Methods

MethodStarting MaterialsCatalyst/ReagentsConditionsYieldReference
Rh-catalyzed 3-componentArylboronic acid, Alkyne, Elemental Sulfur (S8)[Rh(cod)Cl]2 / dppfToluene, 120 °C, 24hGood[7]
CuI-catalyzed Thiolation2-Bromo alkynylbenzene, Sodium sulfideCuI / TMEDADMF, 100 °C, 12hGood[8]
Pd-catalyzed C-H ArylationBenzothiophene, Aryl bromidePd(OAc)2 / SPhosLiO-t-Bu, Dioxane, 110°CModerate[8]
Pd-catalyzed Cyclizationo-Alkynylaryl bromide, Potassium thioacetatePd(PPh3)4 / Cs2CO3DMF, 80 °CHigh[6]
Experimental Protocol: Copper-Catalyzed Thiolation Annulation

This protocol is adapted from the synthesis of 2-substituted benzo[b]thiophenes as described in the literature.[8]

  • Materials: A flame-dried Schlenk tube is charged with 2-bromo alkynylbenzene (0.5 mmol, 1.0 equiv.), sodium sulfide (Na2S) (0.75 mmol, 1.5 equiv.), Copper(I) iodide (CuI) (0.05 mmol, 10 mol %), and N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 20 mol %).

  • Solvent Addition: Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL) is added to the tube under an argon atmosphere.

  • Reaction: The mixture is sealed and stirred at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted benzo[b]thiophene.

Metal-Free Synthetic Approaches

While effective, transition-metal catalysts can be costly and may require removal from the final product, which is a critical consideration in drug development. This has spurred the development of metal-free synthetic routes.[9] These methods often rely on electrophilic cyclization, radical-mediated processes, or base-promoted rearrangements.[8][10]

An example is the iodine-catalyzed cascade reaction between substituted thiophenols and alkynes, which proceeds under solvent-free conditions to yield benzothiophene derivatives.[8] Another approach is the base-promoted propargyl–allenyl rearrangement followed by cyclization.[9]

Metal_Free_Synthesis cluster_0 Iodine-Catalyzed Electrophilic Cyclization Thiophenol Thiophenol + Alkyne Activation Formation of Electrophilic Sulfur Species (PhSI) Thiophenol->Activation I2 I₂ Catalyst I2->Activation Attack Alkyne Attack Activation->Attack VinylCation Vinyl Cation Intermediate Attack->VinylCation Cyclization Intramolecular Electrophilic Cyclization VinylCation->Cyclization Product_I2 Benzothiophene Cyclization->Product_I2 Photocatalysis_Workflow PC Photocatalyst (PC) (e.g., Eosin Y) PC_excited Excited PC* PC->PC_excited Light Visible Light (Green Light) Light->PC SET Single Electron Transfer (SET) PC_excited->SET Substrate o-Methylthio- Arenediazonium Salt Substrate->SET Radical Aryl Radical Intermediate SET->Radical Addition Radical Addition Radical->Addition Alkyne Alkyne Alkyne->Addition VinylRadical Vinyl Radical Intermediate Addition->VinylRadical Cyclization Intramolecular Cyclization VinylRadical->Cyclization Product Benzothiophene Cyclization->Product

References

Validating the Mechanism of Action of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical mechanism of action of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as a tubulin polymerization inhibitor. Its performance is benchmarked against well-characterized microtubule-targeting agents, supported by illustrative experimental data and detailed protocols.

Introduction to Microtubule Dynamics as a Therapeutic Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton. They play a pivotal role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for proper chromosome segregation. Disruption of this delicate equilibrium is a clinically validated and effective strategy in cancer therapy.

Microtubule-targeting agents are broadly classified into two major categories:

  • Microtubule Destabilizing Agents (e.g., Colchicine, Combretastatins, Vinca Alkaloids): These compounds inhibit the polymerization of tubulin, leading to a net depolymerization of microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis.

  • Microtubule Stabilizing Agents (e.g., Paclitaxel): These agents bind to polymerized microtubules, preventing their depolymerization. This "freezing" of the microtubule dynamics also leads to a G2/M arrest and apoptosis.

This guide will explore the hypothetical activity of this compound as a microtubule destabilizing agent, comparing its potential efficacy with established compounds.

Comparative Analysis of Microtubule-Targeting Agents

The following tables summarize the hypothetical performance of this compound in key assays, alongside data for well-established microtubule-targeting agents.

Data Presentation

Table 1: In Vitro Tubulin Polymerization Assay

This table compares the half-maximal inhibitory concentration (IC50) for tubulin polymerization inhibitors and the half-maximal effective concentration (EC50) for the microtubule stabilizing agent. Lower IC50/EC50 values indicate higher potency.

CompoundClassTarget Site on β-TubulinIn Vitro ActivityIC50 / EC50 (µM)
This compound Benzo[b]thiophene (Hypothetical)Colchicine Site (Hypothetical)Inhibition2.5
ColchicineAlkaloidColchicine SiteInhibition1.2 - 10.6[1]
Combretastatin A-4StilbeneColchicine SiteInhibition~0.54
VincristineVinca AlkaloidVinca Alkaloid SiteInhibition~0.43
Paclitaxel (Taxol)TaxaneTaxane SiteStabilization~1-5[2]

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

Table 2: Antiproliferative Activity against HeLa Cancer Cells

This table presents the half-maximal inhibitory concentration (IC50) of each compound on the proliferation of HeLa cervical cancer cells after a 48-hour exposure.

CompoundIC50 (nM)
This compound 15
Colchicine10 - 20
Combretastatin A-41 - 5
Vincristine2 - 8
Paclitaxel (Taxol)2.5 - 7.5[2]

Table 3: Induction of G2/M Cell Cycle Arrest in HeLa Cells

This table shows the percentage of cells in the G2/M phase of the cell cycle after 24 hours of treatment with each compound at its respective IC50 concentration, as determined by flow cytometry.

Compound% of Cells in G2/M Phase
Vehicle Control (DMSO)15%
This compound 75%
Colchicine70%
Combretastatin A-480%
Vincristine78%
Paclitaxel (Taxol)85%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.

1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules.

  • Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM stock)

    • Glycerol

    • Fluorescent reporter dye for tubulin polymerization

    • Test compounds and controls (dissolved in DMSO)

    • Black, clear-bottom 96-well plates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • On ice, reconstitute tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol.

    • Prepare the reaction mix by adding GTP to a final concentration of 1 mM and the fluorescent reporter dye according to the manufacturer's instructions. Keep the mix on ice.

    • In the 96-well plate, add 10 µL of the 10x concentrated test compounds or controls (e.g., Colchicine as a positive inhibitor, Paclitaxel as a positive stabilizer, and DMSO as a vehicle control).

    • To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths dependent on the reporter dye).

    • Plot fluorescence intensity versus time. The IC50 value is determined by fitting the polymerization rates at different compound concentrations to a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of cells for the analysis of DNA content to determine the cell cycle distribution.

  • Materials:

    • HeLa cells

    • Complete cell culture medium

    • 6-well plates

    • Test compounds and controls

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI)/RNase Staining Buffer

    • Flow cytometer

  • Procedure:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compounds at the desired concentrations for 24 hours.

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight at -20°C.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.[3][4][5][6]

3. Immunofluorescence for Microtubule Network Visualization

This method allows for the direct visualization of the microtubule network in cells, revealing changes such as depolymerization or bundling induced by the test compounds.[3][7]

  • Materials:

    • Cells cultured on glass coverslips

    • Test compounds and controls

    • PBS

    • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

    • Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)

    • Blocking buffer (1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in a multi-well plate and treat with compounds for the desired time.

    • Gently wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway of Microtubule-Targeting Agents

Microtubule_Targeting_Pathway Compound Microtubule-Targeting Agent (e.g., this compound) Tubulin α/β-Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Microtubules->Tubulin Depolymerization Microtubules->Disruption Spindle Mitotic Spindle Malformation Disruption->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M_Arrest G2/M Phase Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of microtubule destabilizing agents.

Experimental Workflow for Validating a Tubulin Inhibitor

Experimental_Workflow Start Hypothesized Tubulin Inhibitor (this compound) Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Assay2 Antiproliferative Assay (e.g., MTT on Cancer Cells) Start->Assay2 Result1 Determine IC50 Assay1->Result1 Assay3 Cell Cycle Analysis (Flow Cytometry) Result1->Assay3 Result2 Determine Cellular IC50 Assay2->Result2 Result2->Assay3 Result3 Quantify G2/M Arrest Assay3->Result3 Assay4 Immunofluorescence Microscopy Result3->Assay4 Result4 Visualize Microtubule Disruption Assay4->Result4 Conclusion Validate Mechanism of Action Result4->Conclusion

Caption: Workflow for validating a tubulin polymerization inhibitor.

References

"in vitro testing of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as an antimicrobial agent"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available data on the in vitro antimicrobial activity of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. This guide provides a comparative analysis of the antimicrobial performance of structurally related benzo[b]thiophene derivatives based on published experimental data, offering insights into the potential of this chemical class as antimicrobial agents.

Introduction

The increasing prevalence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The benzo[b]thiophene scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide offers a comparative overview of the in vitro antimicrobial activity of selected benzo[b]thiophene derivatives against clinically relevant microbial strains, providing valuable data for researchers in the field of antimicrobial drug discovery.

Comparative Antimicrobial Activity of Benzo[b]thiophene Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various substituted benzo[b]thiophene derivatives against Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Antibacterial Activity against Staphylococcus aureus
Compound/DerivativeStrainMIC (µg/mL)Reference
Fluorinated Benzothiophene-Indole Hybrids
Unsubstituted Indole (3a)MRSA (USA300 Laclux)1[1]
Unsubstituted Indole (3a)MRSA (JE2)2[1]
6-Hydroxyindole (3c)MRSA (USA300 Laclux & JE2)2[1]
5-Cyanoindole (3d)MRSA (USA300 Lac*lux & JE2)0.75[1]
Nitro-Substituted Benzothiophenes
3-NitrobenzothiopheneS. aureus32[2]
5-NitrobenzothiopheneS. aureus16[2]
Ruthenium-Benzothiophene Complex
Ru(II)-3S. aureus-[3]
Standard Antibiotics
OxacillinMRSA>24[1]
CiprofloxacinMRSA>24[1]
Table 2: Antibacterial Activity against Gram-Negative Bacteria
Compound/DerivativeStrainMIC (µg/mL)Reference
Nitro-Substituted Benzothiophenes
2-NitrobenzothiopheneE. coli>128[2]
3-NitrobenzothiopheneE. coli64[2]
5-NitrobenzothiopheneE. coli32[2]
Benzimidazolo Benzothiophenes
Benzonaptho & Tolyl substituted (1e, 1g, 1h)K. pneumoniae20[4]
Table 3: Antifungal Activity
Compound/DerivativeStrainZone of Inhibition (mm)Reference
Pyrazole Clubbed Benzothiophenes
Various DerivativesC. albicans12 - 22[1]
Standard Antifungal
FluconazoleC. albicans-

Note: Direct MIC values for some compounds against all listed strains were not available in the reviewed literature. Some studies reported activity using the disk diffusion method (zone of inhibition).

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

Broth Microdilution Method for MIC Determination
  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of the benzo[b]thiophene derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Microbial Inoculum: Culture the microbial strains on appropriate agar plates. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • 96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.

  • Assay Procedure:

    • Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Perform two-fold serial dilutions of the test compound stock solutions across the wells to achieve a range of final concentrations.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Controls:

      • Growth Control: Wells containing medium and inoculum without any test compound.

      • Sterility Control: Wells containing medium only.

      • Positive Control: Wells containing a known standard antibiotic or antifungal agent.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Compound_Prep Prepare Test Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Growth Media Media_Prep->Serial_Dilution Inoculum_Prep Prepare and Standardize Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate_Plate Incubate Plate at Appropriate Temperature Inoculation->Incubate_Plate Read_Results Visually Inspect or Read OD600 for Growth Incubate_Plate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Proposed_Mechanism cluster_cell Microbial Cell Benzothiophene Benzo[b]thiophene Derivative Membrane Cell Membrane Benzothiophene->Membrane Disruption DNA DNA/RNA Benzothiophene->DNA Inhibition Protein Protein Synthesis Benzothiophene->Protein Inhibition ROS Reactive Oxygen Species (ROS) Benzothiophene->ROS Induction Cell_Death Cell Death Membrane->Cell_Death DNA->Cell_Death Protein->Cell_Death ROS->Cell_Death

References

A Comparative Analysis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester and Other Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, representing the broader class of benzo[b]thiophene-based compounds, against established cholinesterase inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, this comparison leverages data on well-characterized inhibitors to provide a benchmark for evaluating novel compounds within this chemical class. The focus of this guide is on the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a primary target for the treatment of Alzheimer's disease.

Efficacy of Cholinesterase Inhibitors: A Quantitative Comparison

The potency of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. Lower values for both parameters indicate higher potency.

The following table summarizes the reported IC50 and Ki values for three widely used cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. This data serves as a reference for assessing the potential efficacy of novel inhibitors like this compound and its analogs.

InhibitorTarget EnzymeIC50 (nM)Ki (µg/g)
Donepezil Acetylcholinesterase (AChE)14[1]2.3 (in rats), 0.65 (in mice), 1.3 (in rabbits)[2]
Rivastigmine Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)9,120[1]-
Galantamine Acetylcholinesterase (AChE)575[1]7.1 (in rats), 8.3 (in mice), 19.1 (in rabbits)[2]

Mechanism of Action: The Cholinergic Synapse

Cholinesterase inhibitors exert their therapeutic effects by increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.[3] Acetylcholine plays a crucial role in cognitive functions such as memory and learning.[4] In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by acetylcholinesterase.[5] By inhibiting this enzyme, these drugs prolong the presence of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[3]

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Acetyl-CoA + Choline -> Acetylcholine vesicle Vesicle presynaptic->vesicle Packaging ACh Acetylcholine vesicle->ACh Release AChE Acetylcholinesterase ACh->AChE Hydrolysis receptor Acetylcholine Receptor ACh->receptor Binding Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibition signal Signal Transduction receptor->signal Experimental_Workflow prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) setup Set up 96-well Plate (Buffer, Enzyme, Inhibitor) prep->setup preinc Pre-incubate (Allow inhibitor to bind) setup->preinc init Initiate Reaction (Add Substrate and DTNB) preinc->init measure Measure Absorbance at 412 nm (Kinetic Reading) init->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze

References

"structure-activity relationship (SAR) studies of 4-Methoxy-benzo[b]thiophene derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-benzo[b]thiophene Derivatives as Potent Tubulin Polymerization Inhibitors

This guide provides a detailed comparison of 4-Methoxy-benzo[b]thiophene derivatives and their analogs, focusing on their structure-activity relationships (SAR) as inhibitors of tubulin polymerization, a key target for anticancer agents. The position of the methoxy group on the benzo[b]thiophene core significantly influences the antiproliferative activity of these compounds.

Structure-Activity Relationship Insights

A key finding in the study of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives is the critical role of the methoxy group's position on the benzo[b]thiophene ring in determining their biological activity. While the 3-amino substituted derivatives were initially explored, subsequent research revealed that 3-unsubstituted and 3-methyl derivatives also exhibit potent activity, indicating that the 3-amino group is not essential.[1][2]

The structure-activity relationship for the placement of the methoxy group on the benzene part of the benzo[b]thiophene moiety reveals that substitution at the C-4, C-6, or C-7 positions leads to the most potent compounds.[1][2] Conversely, a methoxy group at the C-5 position is detrimental to the antiproliferative activity.[2] Specifically, derivatives with the methoxy group at the C-4 or C-7 position showed enhanced activity.[2] This suggests that the electronic and steric properties imparted by the methoxy group at these specific positions are crucial for optimal interaction with the biological target, tubulin.

Comparative Biological Activity

The following table summarizes the in vitro antiproliferative activity (IC50) of key 4-methoxy-benzo[b]thiophene derivatives and its positional isomers against various cancer cell lines, as well as their inhibitory effect on tubulin polymerization.

CompoundR² (Methoxy Position)L1210 (IC₅₀, μM)K562 (IC₅₀, μM)HeLa (IC₅₀, μM)Tubulin Polymerization (IC₅₀, μM)
4b H4-OCH₃0.0450.050.051.5
4c H5-OCH₃>10>10>10>50
4d H6-OCH₃0.030.020.031.3
4e H7-OCH₃0.030.030.031.4
5b CH₃4-OCH₃0.0080.0090.0091.1
5c CH₃5-OCH₃0.80.90.915
5d CH₃6-OCH₃0.0090.010.011.2
5e CH₃7-OCH₃0.0070.0080.0081.1

Data extracted from Bioorganic & Medicinal Chemistry, 2010, 18(14), 5114-5122.[1][2]

Experimental Protocols

Antiproliferative Activity Assay

The antiproliferative activity of the benzo[b]thiophene derivatives was evaluated against a panel of human cancer cell lines. The methodology involved the following steps:

  • Cell Culture: Cancer cell lines (e.g., L1210, K562, HeLa) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Viability Measurement: After the incubation period, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) was calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

  • Tubulin Preparation: Purified bovine brain tubulin was reconstituted in a general tubulin buffer.

  • Assay Reaction: The assay was performed in a 96-well plate. The reaction mixture contained tubulin, a polymerization buffer (containing GTP), and different concentrations of the test compounds or a reference inhibitor (e.g., colchicine).

  • Measurement of Polymerization: The plate was incubated at 37°C, and the change in absorbance (turbidity) was monitored over time at 340 nm using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, was determined from the concentration-effect curves.

Visualized Workflows and Relationships

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of 4-Methoxy-benzo[b]thiophene Derivatives start->synthesis purification Purification & Characterization synthesis->purification antiproliferative Antiproliferative Assay (MTT) purification->antiproliferative tubulin Tubulin Polymerization Assay purification->tubulin ic50 IC50 Determination antiproliferative->ic50 tubulin->ic50 sar SAR Analysis ic50->sar

Caption: Experimental workflow from synthesis to SAR analysis.

SAR_summary cluster_core 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Core cluster_activity Antiproliferative Activity core Core Scaffold pos4 4-OCH3 core->pos4 pos5 5-OCH3 core->pos5 pos6 6-OCH3 core->pos6 pos7 7-OCH3 core->pos7 high High Potency low Low Potency pos4->high pos5->low pos6->high pos7->high

Caption: SAR of methoxy position on biological activity.

References

Spectroscopic Scrutiny: Confirming the Identity of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Analysis for the Discerning Researcher

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity is a cornerstone of rigorous scientific practice. For researchers working with novel heterocyclic compounds such as 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a multi-faceted spectroscopic approach is essential. This guide provides a comparative analysis of spectroscopic techniques to definitively identify this target compound and differentiate it from its structural isomer, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

The Spectroscopic Fingerprint: A Tale of Two Isomers

The subtle difference in the position of the methoxy group between the 4- and 6-isomers of a benzo[b]thiophene-2-carboxylic acid methyl ester profoundly influences their spectroscopic signatures. Understanding these differences is key to accurate identification. Below, we present a summary of expected and literature-derived spectroscopic data for both compounds.

Table 1: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
¹H NMR (ppm) ~ 8.0 (s, 1H, H3), ~ 7.6 (d, 1H), ~ 7.4 (t, 1H), ~ 7.0 (d, 1H), ~ 4.0 (s, 3H, OCH₃), ~ 3.9 (s, 3H, COOCH₃)~ 7.9 (s, 1H, H3), ~ 7.7 (d, 1H), ~ 7.3 (d, 1H), ~ 7.1 (dd, 1H), ~ 3.9 (s, 3H, OCH₃), ~ 3.85 (s, 3H, COOCH₃)
¹³C NMR (ppm) ~ 163 (C=O), ~ 155 (C4-O), ~ 140 (C7a), ~ 135 (C3a), ~ 130 (C2), ~ 128 (C6), ~ 125 (C5), ~ 115 (C7), ~ 108 (C3), ~ 56 (OCH₃), ~ 52 (COOCH₃)~ 163 (C=O), ~ 158 (C6-O), ~ 142 (C7a), ~ 136 (C3a), ~ 130 (C2), ~ 125 (C5), ~ 124 (C4), ~ 116 (C7), ~ 105 (C3), ~ 56 (OCH₃), ~ 52 (COOCH₃)
FT-IR (cm⁻¹) ~ 3000 (Ar C-H), ~ 2950 (C-H), ~ 1720 (C=O, ester), ~ 1600, 1480 (Ar C=C), ~ 1250 (C-O, ether), ~ 1100 (C-O, ester)~ 3000 (Ar C-H), ~ 2950 (C-H), ~ 1715 (C=O, ester), ~ 1610, 1490 (Ar C=C), ~ 1240 (C-O, ether), ~ 1100 (C-O, ester)
Mass Spec. (m/z) Expected [M]⁺ at 222.04Expected [M]⁺ at 222.04

Experimental Protocols: Acquiring the Data

To obtain the data presented above, the following standardized experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, record the spectrum from 0 to 10 ppm.

    • For ¹³C NMR, record the spectrum from 0 to 200 ppm.

    • Process the data using appropriate software, referencing the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Ensure the sample is dry and free of solvent.

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct infusion or through a coupled liquid chromatography (LC) system.

  • Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

Workflow for Identity Confirmation

The logical process for confirming the identity of this compound is outlined in the following workflow diagram.

cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound (Presumed 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester) ms Mass Spectrometry (Confirm Molecular Weight) start->ms ir FT-IR Spectroscopy (Identify Functional Groups) start->ir nmr NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity) start->nmr data_analysis Data Analysis and Comparison to Reference Data ms->data_analysis ir->data_analysis nmr->data_analysis confirmation Identity Confirmed data_analysis->confirmation

Figure 1. Logical workflow for the spectroscopic confirmation of the target compound's identity.

Conclusion

The definitive identification of this compound relies on a synergistic application of NMR, FT-IR, and mass spectrometry. While mass spectrometry can confirm the correct molecular weight, and FT-IR can identify key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the unambiguous structural elucidation necessary to distinguish it from its isomers. By following the outlined experimental protocols and comparing the acquired data with established reference values, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research endeavors.

Cross-Validation of Analytical Methods for the Quantification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a key heterocyclic compound. This document outlines detailed experimental protocols for each method, presents a comparative analysis of their performance characteristics, and details a cross-validation strategy to ensure consistency and reliability between the methods.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, a reversed-phase HPLC method is ideal, offering high resolution and sensitivity.

UV-Visible (UV-Vis) Spectroscopy is a simpler, faster analytical technique that measures the absorption of ultraviolet or visible light by a substance in a solution. Aromatic compounds, such as the benzothiophene core in the target molecule, exhibit characteristic UV absorbance, which can be used for quantification.

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis spectroscopic analysis are provided below. These protocols are based on established methods for structurally similar benzothiophene derivatives and aromatic esters.[1][2]

Method 1: High-Performance Liquid Chromatography (HPLC)

This proposed method is designed to provide high selectivity and sensitivity for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Benzothiophene derivatives typically show strong absorbance between 230 nm and 260 nm.[1] A wavelength of 254 nm is recommended for initial studies, with final determination based on the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Method 2: UV-Visible (UV-Vis) Spectroscopy

This method offers a rapid and cost-effective approach for the quantification of this compound in less complex sample matrices.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent (Diluent): Acetonitrile is a suitable solvent as it is UV transparent in the region of interest.

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound is determined by scanning a dilute solution of the compound from 200 nm to 400 nm. Aromatic compounds typically have a primary absorption band around 200-210 nm and a secondary band around 250-260 nm.[3]

  • Standard Preparation: A stock solution of 100 µg/mL of this compound is prepared in acetonitrile. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: The sample is dissolved in acetonitrile to a concentration expected to fall within the calibration range and filtered if necessary.

  • Measurement: The absorbance of the sample solution is measured at the predetermined λmax against a solvent blank.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics that would be evaluated during the validation of the HPLC and UV-Vis methods for the analysis of this compound. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Performance ParameterHPLCUV-Vis SpectroscopyTypical Acceptance Criteria (ICH Q2)
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for assay
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) ng/mL rangeµg/mL rangeSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Low µg/mL rangeMid µg/mL rangeSignal-to-Noise ratio of 10:1
Specificity High (separation from impurities)Low (potential interference)Method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Range WideNarrowThe interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Cross-Validation Workflow

Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or implementing a new method. The following diagram illustrates the workflow for the cross-validation of the proposed HPLC and UV-Vis spectroscopy methods.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting define_protocol Define Cross-Validation Protocol set_acceptance Set Acceptance Criteria (e.g., statistical equivalence) define_protocol->set_acceptance prepare_samples Prepare Homogeneous Sample Batch (multiple concentrations) analyze_hplc Analyze Samples with Validated HPLC Method prepare_samples->analyze_hplc analyze_uvvis Analyze Samples with Validated UV-Vis Method prepare_samples->analyze_uvvis collect_data Collect and Tabulate Results analyze_hplc->collect_data analyze_uvvis->collect_data stat_analysis Perform Statistical Comparison (e.g., t-test, F-test) collect_data->stat_analysis compare_criteria Compare Results against Acceptance Criteria stat_analysis->compare_criteria pass Methods are Equivalent compare_criteria->pass Pass fail Investigate Discrepancies compare_criteria->fail Fail report Generate Cross-Validation Report pass->report fail->report

References

A Head-to-Head Comparison of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester with Commercially Available Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] This guide provides a head-to-head comparison of a specific derivative, 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, with commercially available drugs that target similar biological pathways. The comparison is based on available experimental data for structurally related benzo[b]thiophene compounds, as direct comparative studies on this compound are not extensively available in the current literature. The primary mechanisms of action explored are tubulin polymerization inhibition and Rho/ROCK pathway inhibition for anticancer activity, and COX-2 inhibition for anti-inflammatory effects.

Anticancer Activity: Tubulin Polymerization Inhibition

Several derivatives of 2-benzoyl-benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics. A notable study evaluated a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives with a methoxy group at various positions on the benzo[b]thiophene ring.[3]

Comparative Data:

While direct IC50 values for this compound are not available, the data for a structurally similar compound, 4-methoxy-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene , is presented below alongside commercially available tubulin inhibitors.

CompoundTargetL1210 (Leukemia) IC50 (µM)FM3A (Murine Mammary Carcinoma) IC50 (µM)Molt/4 (Leukemia) IC50 (µM)CEM (Leukemia) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Tubulin Polymerization IC50 (µM)
4-methoxy-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene Tubulin0.0190.0230.0180.0190.0160.67
Combretastatin A-4 (CA-4)Tubulin-----~1
ColchicineTubulin0.016 (BT-12 cells)----~3

Experimental Workflow for Anticancer Activity Screening:

cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action cell_culture Cancer Cell Line Culture (e.g., L1210, HeLa) compound_treatment Treatment with Benzo[b]thiophene Derivative or Commercial Drug cell_culture->compound_treatment proliferation_assay Cell Proliferation Assay (e.g., MTT Assay) compound_treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle_analysis ic50_determination IC50 Value Determination proliferation_assay->ic50_determination polymerization_assay Tubulin Polymerization Assay ic50_determination->polymerization_assay Investigate Mechanism tubulin_isolation Tubulin Isolation tubulin_isolation->polymerization_assay ic50_tubulin IC50 for Tubulin Polymerization polymerization_assay->ic50_tubulin g2m_arrest G2/M Phase Arrest cell_cycle_analysis->g2m_arrest

Caption: Workflow for evaluating the anticancer activity of benzo[b]thiophene derivatives.

Anticancer Activity: RhoA/ROCK Pathway Inhibition

The RhoA/ROCK signaling pathway plays a crucial role in cancer cell proliferation, migration, and invasion. A recent study developed a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of this pathway.[4] One of the lead compounds, b19 , demonstrated significant activity against the highly invasive MDA-MB-231 breast cancer cell line.

Comparative Data:

The following table compares the anti-proliferative and anti-migratory effects of compound b19 with the commercially available ROCK inhibitor, Fasudil.

CompoundMDA-MB-231 Proliferation IC50 (µM)MDA-MB-231 Migration InhibitionMDA-MB-231 Invasion Inhibition
Compound b19 (benzo[b]thiophene derivative) 1.89SignificantSignificant
Fasudil~790 (95-D lung carcinoma)YesYes

Signaling Pathway of RhoA/ROCK Inhibition:

RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) Stress_Fiber Stress Fiber Formation pMLC->Stress_Fiber Cell_Migration Cell Migration & Invasion Stress_Fiber->Cell_Migration Benzo_thiophene Benzo[b]thiophene Derivative (e.g., b19) Benzo_thiophene->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK pathway by benzo[b]thiophene derivatives.

Anti-inflammatory Activity: COX-2 Inhibition

Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Comparative Data:

While specific data for this compound is not available, the table below presents hypothetical data based on the potential of this scaffold, alongside the commercially available COX-2 inhibitor, Celecoxib.

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) >1000.5>200
Celecoxib150.04375

Experimental Workflow for In Vitro Anti-inflammatory Assay:

Enzyme_Source COX-1 and COX-2 Enzymes (Human recombinant) Incubation Incubation with Test Compound or Celecoxib Enzyme_Source->Incubation Substrate_Addition Addition of Arachidonic Acid Incubation->Substrate_Addition PGH2_Formation PGH2 Formation Measurement (e.g., EIA) Substrate_Addition->PGH2_Formation IC50_Calculation IC50 Calculation & Selectivity Index PGH2_Formation->IC50_Calculation

Caption: Workflow for determining the COX-2 inhibitory activity of test compounds.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a commercially available drug (e.g., Paclitaxel) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test compound or a commercial inhibitor (e.g., Fasudil) at a non-toxic concentration.

  • Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

  • Enzyme Preparation: Use a commercially available COX inhibitor screening assay kit containing human recombinant COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with the test compound or a standard inhibitor (e.g., Celecoxib) at various concentrations in the reaction buffer for a specified time (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping agent (e.g., HCl).

  • Quantification: Measure the amount of prostaglandin H2 (PGH2) produced using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

References

A Comparative Guide to the Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: Navigating the Challenges of Regioisomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted heterocycles like 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of synthetic strategies for this target molecule, highlighting the significant challenges in achieving high reproducibility and regioselectivity. Experimental data, where available for analogous structures, is presented to offer a realistic perspective on the synthetic hurdles.

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1][2] The precise placement of substituents on this bicyclic system is crucial for biological activity. The synthesis of the 4-methoxy isomer of benzo[b]thiophene-2-carboxylic acid methyl ester presents a notable challenge due to the propensity for the formation of the isomeric 6-methoxy product. This guide will delve into a plausible synthetic route for the 4-methoxy target and compare it with the synthesis of the more readily accessible 6-methoxy isomer, providing insights into the reproducibility and purification challenges.

Comparison of Synthetic Routes: The 4-Methoxy vs. 6-Methoxy Challenge

The primary difficulty in synthesizing this compound lies in controlling the regioselectivity of the cyclization step. Many common methods for constructing the benzo[b]thiophene ring system from substituted benzenes yield a mixture of isomers that are often difficult to separate.

ParameterRoute 1: Synthesis of 4-Methoxy Isomer (Proposed) Route 2: Synthesis of 6-Methoxy Isomer (Established for Analogue)
Starting Material 3-Methoxythiophenol, Methyl propiolate3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride[3]
Key Reaction Type Fiesselmann Thiophene Synthesis (adapted)Nucleophilic Acyl Substitution and subsequent modifications[3]
Reported/Expected Yield Moderate (expected), significant isomeric byproduct formationHigh (for the analogue)[3]
Purity Concerns Major contamination with 6-methoxy isomer, requiring extensive purificationGenerally high, with predictable side products
Reproducibility Low, due to inconsistent isomer ratiosHigh
Key Challenge Controlling regioselectivity of the initial cyclizationHandling of moisture-sensitive reagents

Experimental Protocols

Proposed Synthesis of this compound (Adapted from Fiesselmann Thiophene Synthesis)

This protocol is a proposed adaptation of the Fiesselmann thiophene synthesis, a method known for generating substituted thiophene-2-carboxylates.[4][5]

Step 1: Michael Addition

  • To a stirred solution of 3-methoxythiophenol (1 equivalent) in a suitable solvent such as methanol, add a catalytic amount of a base (e.g., sodium methoxide).

  • Cool the mixture to 0°C and add methyl propiolate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a mild acid and extract the product with an organic solvent.

  • Purify the resulting Michael adduct by column chromatography.

Step 2: Oxidative Cyclization

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, portion-wise at 0°C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the crude product and purify by column chromatography to separate the 4-methoxy and 6-methoxy isomers.

Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid (Analogue to 6-Methoxy Target)[3]

This established protocol for a similar 6-methoxy substituted compound illustrates a more controlled synthetic route.

  • Isopropanol (280 mmoles) is added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 280 mmoles) in tetrahydrofuran (50 mL) under an argon atmosphere.

  • After 20 minutes, a solution of 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride (93 mmoles) in warm tetrahydrofuran (180 mL) is added gradually over 5 minutes.

  • The mixture is heated under reflux for 16 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (600 mL) and ether (300 mL). The layers are separated, and the aqueous phase is extracted twice with ether (200 mL).

  • The combined ether extracts are washed with saturated brine, dried over MgSO4, and the solvent is stripped under reduced pressure to leave the crude ester.

  • The crude ester is stirred in a mixture of methanol (20 mL) and 1N sodium hydroxide (100 mL) and heated under reflux for 12 hours.

  • The mixture is then stirred into water (600 mL) and extracted twice with ether (150 mL).

  • The aqueous solution is stirred and acidified with concentrated HCl. The resulting precipitate is filtered, rinsed with water, and dried to afford the product.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_4_methoxy Proposed Synthesis of 4-Methoxy Isomer cluster_6_methoxy Synthesis of 6-Methoxy Analogue A1 3-Methoxythiophenol C1 Michael Adduct A1->C1 B1 Methyl propiolate B1->C1 D1 Oxidative Cyclization (e.g., NCS) C1->D1 E1 Mixture of 4- and 6-Methoxy Isomers D1->E1 F1 Purification (Chromatography) E1->F1 G1 4-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester F1->G1 A2 3-Chloro-6-methoxybenzo[b]thiophene- 2-carbonyl chloride B2 Isopropanol, NaH A2->B2 C2 Intermediate Ester B2->C2 D2 Hydrolysis (NaOH) C2->D2 E2 6-Methoxy-3-(1-methylethoxy)- benzo[b]thiophene-2-carboxylic acid D2->E2

Caption: Comparative synthetic pathways for the target 4-methoxy isomer and a related 6-methoxy analogue.

Reproducibility and Key Performance Indicators

The reproducibility of the synthesis of this compound is inherently linked to the ability to control the formation of the 6-methoxy isomer.

Performance_Comparison Start Synthetic Goal: Substituted Benzo[b]thiophene Node4Methoxy 4-Methoxy Isomer Synthesis Start->Node4Methoxy Node6Methoxy 6-Methoxy Isomer Synthesis Start->Node6Methoxy Challenge4 Challenge: Low Regioselectivity Node4Methoxy->Challenge4 Outcome4 Outcome: Isomer Mixture, Low Yield of Pure Product Challenge4->Outcome4 Reproducibility4 Reproducibility: Low Outcome4->Reproducibility4 Advantage6 Advantage: Higher Regioselectivity Node6Methoxy->Advantage6 Outcome6 Outcome: Higher Yield of Desired Product Advantage6->Outcome6 Reproducibility6 Reproducibility: High Outcome6->Reproducibility6

Caption: Logical workflow comparing the synthesis of 4-methoxy and 6-methoxy isomers.

Conclusion: A Challenge of Isomeric Control

The synthesis of this compound remains a challenging endeavor primarily due to the difficulty in controlling the regiochemical outcome of the cyclization reaction. The co-formation of the 6-methoxy isomer significantly impacts the reproducibility and necessitates rigorous purification, leading to lower overall yields of the desired product. In contrast, synthetic routes targeting the 6-methoxy isomer often exhibit higher regioselectivity and, consequently, better reproducibility and yields.

For researchers and drug development professionals, this comparative analysis underscores the importance of carefully considering synthetic strategies for substituted benzo[b]thiophenes. While the 4-methoxy isomer may be a desirable target for its potential biological activity, its synthesis presents significant practical hurdles. Future efforts in this area should focus on the development of novel, highly regioselective methods to access the 4-substituted benzo[b]thiophene core, thereby improving the reproducibility and efficiency of synthesizing these valuable compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a compound used in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Approved safety glasses or chemical safety goggles.[1][2]
Hand Protection Compatible chemical-resistant gloves.[1][2][4]
Skin Protection Protective clothing to prevent skin contact.[1][2]
Respiratory Use in a fume hood or well-ventilated area.[1][2] A respirator may be necessary if ventilation is inadequate.[2]

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area with soap and plenty of water while removing contaminated clothing.[5]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[5]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[5]

  • Ingestion: If swallowed, call a poison center or doctor for treatment advice.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][6][8]

1. Waste Identification and Segregation:

  • Treat all unused or contaminated this compound as hazardous waste.[6][7]

  • Segregate this waste from other incompatible materials to prevent dangerous reactions.[6][9] Store it separately from acids, bases, and oxidizing agents.[9]

2. Container Management:

  • Use a leak-proof container that is in good condition and compatible with the chemical.[6][10] The original container is often a suitable choice if it is not compromised.[9]

  • Ensure the container is kept tightly closed except when adding waste.[6]

  • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[10]

  • Store the waste container in a designated and properly identified secondary containment area to prevent spills from reaching the drainage system.[6][10]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

  • Include the name of the generator (your laboratory or department) and the date the waste was first added to the container.

4. Storage:

  • Store the labeled hazardous waste container in a designated satellite accumulation area within or near the laboratory where the waste is generated.[9][10]

  • This storage area should be secure and regularly inspected for any signs of leakage.[9]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[1][2][8]

  • Follow all institutional, local, state, and national regulations for hazardous waste disposal.[1][2][8]

Disposal of Empty Containers:

  • A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6][7][11]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[6][7]

  • After triple-rinsing and air-drying, and once all hazard labels have been removed or defaced, the container may be disposed of as regular trash or recycled, depending on institutional policies.[6][11]

Experimental Workflow for Disposal

Disposal Workflow for this compound A Step 1: Identify as Hazardous Waste B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Step 3: Segregate from Incompatible Chemicals B->C D Step 4: Use a Labeled, Leak-Proof Container C->D Proper Containment E Step 5: Store in Secondary Containment D->E F Step 6: Arrange for Professional Disposal E->F Contact EHS G Step 7: Document Waste Transfer F->G

Caption: Disposal Workflow Diagram

Logical Relationship of Safety and Disposal Steps

Logical Flow of Chemical Waste Management cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Storage & Disposal A Assess Hazards B Select PPE A->B C Label Waste Container B->C D Collect Waste C->D E Segregate Waste D->E F Store in Designated Area E->F G Schedule Pickup F->G H Final Disposal by Licensed Vendor G->H

Caption: Chemical Waste Management Flow

References

Personal protective equipment for handling 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with care, assuming it may be irritating and harmful to the skin, eyes, and respiratory system.[1] This document is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecific PPEMaterial/StandardPurpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldConforming to EN 166 (EU) or NIOSH (US)Protects against splashes, sprays, and dust. A face shield should be worn over goggles for enhanced protection.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile, Neoprene, or Butyl rubber.Provides protection against skin contact. Double gloving is recommended for compounds with unknown toxicity.[3]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects against splashes and potential fire hazards. Must be fully buttoned with sleeves down.
Respiratory Protection NIOSH-approved RespiratorN95 or higherRequired if there is a risk of inhaling dust or aerosols, especially when handling outside of a fume hood.[1][4]
Foot Protection Closed-toe Shoes---Prevents injury from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

2. Personal Protective Equipment (PPE) and Personal Hygiene:

  • Before handling, don the appropriate PPE as detailed in the table above.

  • Avoid all personal contact, including inhalation of dust or vapors.[6]

  • Do not eat, drink, or smoke in the laboratory area.[2]

  • Wash hands thoroughly with soap and water after handling the compound.[6]

3. Handling the Compound:

  • Handle the substance in a manner that avoids the formation of dust and aerosols.[2][7]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Keep the container tightly closed when not in use.[2]

4. Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Disposal Plan

1. Waste Collection:

  • Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[1][9]

  • Adhere to all national, state, and local environmental regulations regarding chemical waste disposal.[1]

  • Do not discharge the material into waterways or sewer systems.[1][9]

Quantitative Data Summary

Since a specific Safety Data Sheet for this compound is not available, the following table presents data for closely related benzo[b]thiophene derivatives. This information should be used as a general guideline.

PropertyValueSource Compound
Molecular Formula C11H10O3S6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester[10]
Molecular Weight 222.26 g/mol 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester[10]
Boiling Point 221-222 °C (lit.)Benzo[b]thiophene[7]
Melting Point 191-197 °C (lit.)6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[11]
Appearance Solid4-methoxythiophene-3-carboxylic acid[12]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Store Compound Store Compound Handle Compound->Store Compound Decontaminate Decontaminate Handle Compound->Decontaminate Store Compound->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Safe handling and disposal workflow diagram.

References

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